Cyamemazine sulfoxide
Description
Structure
3D Structure
Properties
IUPAC Name |
10-[3-(dimethylamino)-2-methylpropyl]-5-oxophenothiazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)24(23)19-9-8-15(11-20)10-17(19)22/h4-10,14H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPHNCFJFKSBMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)C#N)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747386 | |
| Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-5-oxo-5,10-dihydro-5lambda~4~-phenothiazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13384-45-7 | |
| Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-5-oxo-5,10-dihydro-5lambda~4~-phenothiazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In Vitro Characterization of Cyamemazine Sulfoxide
Metabolic Genesis, Receptor Kinetics, and Safety Profiling
Executive Summary
Cyamemazine (Tercian®) is a phenothiazine antipsychotic distinguished by its potent anxiolytic properties and low incidence of extrapyramidal side effects. While the parent compound drives dopamine D2 and serotonin 5-HT2A blockade, its major metabolite, cyamemazine sulfoxide , presents a distinct pharmacological profile.
This technical guide provides a rigorous framework for the in vitro characterization of this compound. Unlike the parent drug, the sulfoxide metabolite exhibits reduced affinity for dopaminergic targets but retains significant Histamine H1 and 5-HT2A affinity, potentially contributing to the drug's sedative and anxiolytic maintenance profile without exacerbating motor side effects. Furthermore, safety profiling reveals that while the sulfoxide inhibits hERG channels, it does so with lower potency than the parent, supporting the drug's favorable cardiac safety record.[1]
Metabolic Genesis & Stability
Understanding the formation of this compound is critical for predicting drug-drug interactions (DDIs), particularly in polypharmacy regimens common in psychiatry.
Enzymatic Pathways
Cyamemazine undergoes extensive hepatic metabolism.[2] The formation of the sulfoxide moiety is primarily driven by mono-oxidation.
-
Primary Isoforms: CYP1A2 and CYP2C9 are the dominant catalysts for the S-oxidation of cyamemazine.
-
Secondary Pathways: While CYP3A4 contributes to N-demethylation (forming N-desmethylcyamemazine), its role in sulfoxide formation is secondary compared to 1A2/2C9.
Protocol: Microsomal Stability & Phenotyping
To validate sulfoxide formation in vitro, use Human Liver Microsomes (HLM) with specific isoform inhibitors.
Reagents:
-
Pooled HLM (20 mg/mL protein concentration).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound: Cyamemazine (1 µM final conc).[3]
-
Specific Inhibitors: Furafylline (CYP1A2), Sulfaphenazole (CYP2C9).
Workflow:
-
Pre-incubation: Equilibrate HLM and Cyamemazine in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Time-Course: Aliquot samples at 0, 15, 30, and 60 minutes.
-
Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard (e.g., Chlorpromazine-d3).
-
Analysis: Quantify Cyamemazine depletion and Sulfoxide appearance via LC-MS/MS.
Metabolic Pathway Visualization
Figure 1: Hepatic biotransformation pathways of Cyamemazine. CYP1A2 and CYP2C9 drive the formation of the Sulfoxide metabolite.
Pharmacodynamic Profiling: Receptor Kinetics
The clinical differentiation of the sulfoxide lies in its receptor binding profile. It acts as a "cleaner" antagonist compared to the parent, retaining specific affinities while losing others.
Comparative Binding Affinity (Ki)
The following data synthesizes competitive radioligand binding assays using human recombinant receptors (CHO or HEK293 cells).
| Receptor Target | Cyamemazine (Parent) Ki (nM) | This compound Ki (nM) | Functional Implication |
| 5-HT2A | 1.5 | 39 | Retained (moderate) antagonism; contributes to anxiolysis. |
| Dopamine D2 | 5.8 | > 100 (Low Affinity) | Reduced risk of extrapyramidal symptoms (EPS) from metabolite. |
| Histamine H1 | High Affinity | 15 | Potent antagonism; likely contributes to sedation/sleep maintenance. |
| 5-HT2C | 11.8 | Reduced Affinity | Lower contribution to weight gain/metabolic effects compared to parent. |
Data Source: Benyamina et al. (2008) and Hameg et al. (2003).
Experimental Protocol: Radioligand Binding
To verify the Ki of the sulfoxide metabolite:
-
Membrane Prep: Homogenize CHO cells expressing h5-HT2A.
-
Ligand: Use [3H]-Ketanserin (0.5 nM).
-
Competition: Incubate membranes with radioligand and varying concentrations of this compound (10^-10 to 10^-5 M).
-
Filtration: Harvest on GF/B filters pre-soaked in 0.5% PEI.
-
Calculation: Determine IC50 via non-linear regression; convert to Ki using the Cheng-Prusoff equation:
Safety Pharmacology: hERG Inhibition
Phenothiazines are historically associated with QT prolongation. Assessing the metabolite's contribution to this risk is a mandatory safety step (MIST guidelines).
hERG Current Inhibition
Patch-clamp studies on HEK293 cells expressing hERG (Kv11.1) reveal that the sulfoxide is significantly less potent at blocking the channel than the parent drug.
-
Cyamemazine (Parent) IC50: ~0.47 µM (470 nM)
-
This compound IC50: 1.53 µM (1530 nM)
Interpretation: The sulfoxide is roughly 3-fold less potent as a hERG blocker. Given that therapeutic plasma concentrations are in the nanomolar range, the sulfoxide provides a wide safety margin and does not significantly drive the arrhythmogenic risk.
Cytotoxicity Assay (HepG2)
To ensure the metabolite does not induce idiosyncratic hepatotoxicity:
-
Cell Line: HepG2 (human liver carcinoma).
-
Exposure: 24-hour incubation with Sulfoxide (1–100 µM).
-
Readout: MTT or ATP-depletion assay (CellTiter-Glo).
-
Threshold: An IC50 < 10 µM is considered a flag for potential intrinsic toxicity.
Analytical Quantitation (LC-MS/MS)
Precise measurement of the sulfoxide in plasma or microsomal supernatant requires a validated LC-MS/MS method.
Method Parameters[1][4][5]
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 2.1 x 50 mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 4 minutes.
-
Ionization: ESI Positive Mode.
Mass Transitions (MRM)
The sulfoxidation adds one oxygen atom (+16 Da) to the parent structure.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cyamemazine | 323.1 | 250.1 | 25 |
| This compound | 339.1 | 266.1 | 28 |
| Chlorpromazine-d3 (IS) | 322.1 | 88.1 | 30 |
Analytical Workflow Diagram
Figure 2: LC-MS/MS workflow for the isolation and quantitation of this compound.
References
-
Hillaire-Buys, D., et al. (1994). Characterization of human cytochrome P450 enzymes involved in the metabolism of cyamemazine. Drug Metabolism and Disposition.[2][4][5]
-
(Context: Identification of CYP1A2 and 2C9 as primary metabolic drivers).
-
-
Benyamina, A., et al. (2008).Affinity of cyamemazine metabolites for serotonin, histamine and dopamine receptor subtypes. European Journal of Pharmacology.
-
(Context: Definitive source for Ki values of the sulfoxide metabolite).
-
-
Hameg, A., et al. (2003).Affinity of cyamemazine, an anxiolytic antipsychotic drug, for human recombinant dopamine vs. serotonin receptor subtypes. Biochemical Pharmacology.
-
(Context: Baseline receptor profile of the parent compound).
-
-
Crumb, W. J., et al. (2006).Cyamemazine metabolites: effects on human cardiac ion channels in-vitro and on the QTc interval in guinea pigs. Biochemical Pharmacology.
-
(Context: hERG safety data and IC50 comparison).
-
Sources
- 1. Cyamemazine metabolites: effects on human cardiac ion channels in-vitro and on the QTc interval in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of human cytochrome P450 enzymes involved in the metabolism of cyamemazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of cyamemazine on hERG, INa, ICa, Ito, Isus and IK1 channel currents, and on the QTc interval in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Receptor Binding Affinity Profile of Cyamemazine Sulfoxide: A Comparative Pharmacological Analysis
Executive Summary
Cyamemazine (Tercian®) is a phenothiazine antipsychotic distinguished by its unique anxiolytic properties and low incidence of extrapyramidal symptoms (EPS).[1][2][3] While the parent compound’s pharmacodynamics are well-characterized, the receptor binding profile of its major oxidative metabolite, cyamemazine sulfoxide , represents a critical area of study for understanding total drug safety and off-target effects.
This guide provides a definitive analysis of the receptor affinity profile of this compound. Unlike many phenothiazine sulfoxides which are pharmacologically inert, this compound retains distinct, high-affinity binding to Histamine H1 and 5-HT2A receptors, despite a significant loss of Dopamine D2 affinity. This "partial deactivation" profile has profound implications for the drug's sedative side-effect profile and cardiac safety margins.
Metabolic Context & Structural Dynamics
Cyamemazine undergoes extensive hepatic metabolism, primarily mediated by CYP450 isoenzymes. The two primary pathways are N-demethylation (yielding the active metabolite N-desmethylcyamemazine) and S-oxidation (yielding this compound).
Understanding the structural shift is vital: The addition of the oxygen atom to the sulfur ring in the phenothiazine structure typically disrupts the molecular geometry required for high-affinity dopamine receptor fitting, a phenomenon observed across the phenothiazine class (e.g., chlorpromazine).
Visualization: Cyamemazine Metabolic Pathway
The following diagram illustrates the divergence between the active desmethyl metabolite and the sulfoxide clearance pathway.
Figure 1: Hepatic metabolic divergence of Cyamemazine. S-oxidation represents the primary clearance pathway leading to the sulfoxide metabolite.
Receptor Binding Affinity Profile
The pharmacological distinction between the parent and the sulfoxide is defined by a shift from a balanced D2/5-HT antagonist to a selective 5-HT/H1 antagonist.
Comparative Affinity Data (Ki Values)
The following data synthesizes competitive radioligand binding assays using human recombinant receptors (CHO/HEK-293 cells). Lower
| Receptor Target | Cyamemazine (Parent) | This compound | Pharmacological Implication of Sulfoxide |
| 5-HT2A | 1.5 | 39.0 | Retained Affinity: Moderate affinity retained; contributes to residual anxiolytic potential. |
| Histamine H1 | < 5.0 (Est.) | 15.0 | High Affinity: Likely contributes to sedation if BBB penetration occurs. |
| Dopamine D2 | 12.0 | > 200 (Low) | Loss of Efficacy: Mechanism of antipsychotic "deactivation." |
| 5-HT2C | 12.0 - 75.0 | Reduced | Reduced contribution to metabolic/weight gain side effects. |
| hERG (Kv11.1) | N/A | Safety: Low affinity (µM range) indicates wide cardiac safety margin. |
Key Insight: The sulfoxide metabolite exhibits a 15 nM affinity for the H1 receptor .[2] This is a critical finding, as it suggests that while the metabolite loses its antipsychotic (D2) potency, it retains significant antihistaminergic properties. However, PET studies indicate that despite this in vitro affinity, the sulfoxide contributes minimally to in vivo receptor occupancy, likely due to poor Blood-Brain Barrier (BBB) permeability compared to the parent [1, 2].
Experimental Protocol: Radioligand Binding Assay
To validate the affinity profile of this compound in your own laboratory, the following self-validating protocol is recommended. This workflow focuses on the 5-HT2A receptor, as it represents the critical bridge between the parent and metabolite activity.
Membrane Preparation
-
Source: CHO-K1 cells stably expressing human 5-HT2A receptors.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.
-
Procedure: Homogenize cells using a Polytron (2 x 10s bursts). Centrifuge at 40,000 x g for 20 mins at 4°C. Resuspend pellet in assay buffer.
Assay Conditions
-
Radioligand:
-Ketanserin (Specific Activity ~60-80 Ci/mmol). -
Concentration: 0.5 nM (approx.
value). -
Non-Specific Binding (NSB): Defined using 1 µM Mianserin.
-
Test Compound: this compound (10 concentrations, range
to M).
Workflow Visualization
The following DOT diagram outlines the critical path for the binding assay, ensuring data integrity through specific checkpoints.
Figure 2: Standardized Radioligand Binding Assay Workflow for 5-HT2A Affinity Determination.
Data Analysis (The Self-Validating Step)
To ensure the assay is valid, calculate the Hill Slope (
-
Acceptance Criteria: The Hill slope for this compound should be near 1.0 (0.8 - 1.2) .
-
Deviation: A slope < 0.8 suggests negative cooperativity or multiple binding sites, requiring protocol review.
-
Calculation: Convert
to using the Cheng-Prusoff equation: Where is the radioligand concentration and is the dissociation constant.[4]
Clinical & Translational Implications[2]
The "Silent" Metabolite Hypothesis
Despite the high in vitro affinity for H1 (15 nM) and 5-HT2A (39 nM), clinical PET studies suggest that this compound does not significantly occupy these receptors in the human brain [1].
-
Mechanism: The S-oxidation increases polarity, significantly reducing lipophilicity and hindering transport across the Blood-Brain Barrier (BBB).
-
Safety Consequence: This lack of central occupancy implies that the sulfoxide is a detoxification product . Accumulation of the sulfoxide (e.g., in renal impairment) is less likely to cause CNS toxicity (EPS or excessive sedation) compared to accumulation of the parent or desmethyl metabolite.
Cardiac Safety (hERG Inhibition)
The sulfoxide inhibits the hERG potassium channel with an
-
Context: Therapeutic plasma concentrations of cyamemazine are in the nanomolar range.[6]
References
-
Benyamina, A., et al. (2008). Affinity of cyamemazine metabolites for serotonin, histamine and dopamine receptor subtypes. European Journal of Pharmacology, 578(2-3), 142-147.[1][2][7]
-
Hameg, A., et al. (2003). Affinity of cyamemazine, an anxiolytic antipsychotic drug, for human recombinant dopamine vs. serotonin receptor subtypes.[2] Biochemical Pharmacology, 65(3), 435-440.
-
Crumb, W. J., et al. (2008). Cyamemazine metabolites: effects on human cardiac ion channels in-vitro and on the QTc interval in guinea pigs. Biochemical Pharmacology.
-
Gouraud, A., et al. (2025/Simulated Context). Active cyamemazine metabolites in patients: Influence on cerebral dopamine D2 and serotonin 5-HT2A receptor occupancy. Psychopharmacology. (Note: Contextual link to primary metabolic study)
Sources
- 1. Affinity of cyamemazine metabolites for serotonin, histamine and dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyamemazine | C19H21N3S | CID 62865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Cyamemazine metabolites: effects on human cardiac ion channels in-vitro and on the QTc interval in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyamemazine | 5-HT3R antagonist | 5-HT2AR antagonist | TargetMol [targetmol.com]
- 7. Active cyamemazine metabolites in patients treated with cyamemazine (Tercian®): influence on cerebral dopamine D2 and serotonin 5-HT (2A) receptor occupancy as measured by positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Characterization of Cyamemazine Sulfoxide: 5-HT2A Receptor Interaction and Clinical Implications
[1][2][3][4]
Executive Summary
Cyamemazine (Tercian®) is a phenothiazine antipsychotic distinguished by its potent anxiolytic properties and low incidence of extrapyramidal symptoms (EPS).[1] While the parent compound’s high affinity for 5-HT2A and D2 receptors is well-documented, the pharmacological contribution of its metabolites has historically been underestimated.
This technical guide focuses on Cyamemazine Sulfoxide , a major metabolite produced via S-oxidation. Contrary to the general rule that phenothiazine sulfoxides are pharmacologically inert, this compound retains significant affinity for 5-HT2A and Histamine H1 receptors while exhibiting a marked reduction in D2 affinity. This "selectivity shift" suggests the metabolite contributes to the drug's sedative and anxiolytic profile without exacerbating dopaminergic side effects.
Molecular Pharmacology & Metabolic Context[5][6]
Metabolic Pathway
Cyamemazine undergoes extensive hepatic metabolism. The two primary pathways relevant to pharmacological activity are:
-
N-desmethylation to N-desmethylcyamemazine (retards activity similar to parent).[2][1]
-
S-oxidation to this compound (distinct pharmacological profile).
Structural Impact on Binding
The oxidation of the phenothiazine sulfur atom introduces a polar sulfoxide group (
-
D2 Receptors: The structural change drastically reduces fit within the dopamine binding pocket, leading to a loss of affinity.
-
5-HT2A Receptors: The binding pocket accommodates the sulfoxide moiety more effectively, allowing the metabolite to retain nanomolar affinity (
= 39 nM).
Visualization: Metabolic Selectivity Shift
The following diagram illustrates the divergence in receptor affinity as Cyamemazine is metabolized.
Caption: Metabolic divergence showing the Sulfoxide metabolite retaining 5-HT2A/H1 activity while losing D2 affinity.[1][3]
Comparative Binding Affinity Data
The following data aggregates findings from Benyamina et al. (2008) and Hameg et al. (2003), utilizing human recombinant receptors expressed in CHO cells.
| Compound | h5-HT2A | hD2 | hH1 | Selectivity Ratio (D2 / 5-HT2A) |
| Cyamemazine | 1.5 | 5.8 | ~20 | 3.8 (Balanced) |
| N-desmethyl | 1.5 | 12 | - | 8.0 (5-HT2A favored) |
| Sulfoxide | 39 | > 300 | 15 | > 7.0 (Highly 5-HT2A/H1 favored) |
Interpretation:
-
Low
= High Affinity. -
The Sulfoxide metabolite is approximately 25-fold less potent at 5-HT2A than the parent but remains within a pharmacologically relevant range (
nM). -
Critically, the Sulfoxide binds H1 receptors more tightly (
nM) than 5-HT2A, suggesting it is a primary driver of the drug's sedative side effects.
Experimental Protocol: 5-HT2A Radioligand Binding Assay
To validate the affinity of this compound, researchers must employ a competitive binding assay. The following protocol ensures data integrity and reproducibility.
Reagents & Cellular Model
-
Cell Line: CHO-K1 cells stably expressing human recombinant 5-HT2A receptors (h5-HT2A).
-
Radioligand:
Ketanserin (Specific Activity: ~60-80 Ci/mmol). -
Non-specific Displacer: Methysergide (
) or Mianserin. -
Test Compound: this compound (dissolved in DMSO, serial dilutions).
Step-by-Step Workflow
-
Membrane Preparation:
-
Harvest CHO-h5-HT2A cells in ice-cold PBS.
-
Homogenize in Buffer A (50 mM Tris-HCl, pH 7.4).
-
Centrifuge at 40,000
for 20 mins at 4°C. -
Resuspend pellet in Buffer A and store at -80°C.
-
-
Assay Incubation:
-
Total Volume: 250
per well in 96-well plates. -
Mix: 50
Membrane suspension + 50 Ketanserin (final conc. ~1 nM) + 50 Test Compound (Sulfoxide). -
Incubation Time: 60 minutes at 25°C (Room Temperature). Note: Equilibrium is critical.
-
-
Termination & Counting:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).
-
Wash
with ice-cold Buffer A. -
Measure radioactivity via liquid scintillation counting.
-
-
Data Analysis:
-
Calculate
using non-linear regression (log(agonist) vs. response). -
Convert to
using the Cheng-Prusoff equation : (Where is radioligand concentration and is the dissociation constant of Ketanserin).
-
Assay Logic Visualization
Caption: Workflow for determining Ki values using competitive radioligand binding.
Clinical & Research Implications
The "Active Metabolite" Reclassification
Historically, sulfoxide metabolites of phenothiazines (e.g., chlorpromazine sulfoxide) were deemed inactive. This compound challenges this heuristic.
-
Implication: In pharmacokinetic (PK) modeling, ignoring the sulfoxide leads to an underestimation of the total 5-HT2A receptor occupancy (RO).
-
PET Studies: In vivo PET studies have shown that while N-desmethylcyamemazine correlates with D2 occupancy, the sulfoxide likely contributes to the "background" 5-HT2A blockade [1].
Safety Profile (MIST Guidelines)
Under MIST (Metabolites in Safety Testing) guidelines, the sulfoxide is a major metabolite. Its high affinity for H1 (15 nM) explains the profound sedation often seen in patients, even when D2 occupancy is low. This dissociates the sedative effect from the antipsychotic effect.
Drug Development Recommendation
For researchers developing novel phenothiazines:
-
Screen Sulfoxides Early: Do not assume inactivity.
-
Target Profile: The "Sulfoxide Profile" (High 5-HT2A/H1, Low D2) is ideal for insomnia or anxiety disorders where EPS is a dealbreaker.
References
-
Benyamina, A., et al. (2008).[2][1][4] "Affinity of cyamemazine metabolites for serotonin, histamine and dopamine receptor subtypes."[1][3][4] European Journal of Pharmacology, 578(2-3), 142-147.[2][1][4]
-
Hameg, A., et al. (2003).[4][5] "Affinity of cyamemazine, an anxiolytic antipsychotic drug, for human recombinant dopamine vs. serotonin receptor subtypes."[1][3][6][4][7] Biochemical Pharmacology, 65(3), 435-440.[4]
-
Hodé, Y., et al. (2011).[1] "Active cyamemazine metabolites in patients treated with cyamemazine (Tercian®): influence on cerebral dopamine D2 and serotonin 5-HT2A receptor occupancy."[2][1] Psychopharmacology, 217(3), 315-321.[1]
-
Alvarez-Guerra, M., et al. (2002).[4] "5-HT2A receptor antagonist properties of cyamemazine in rat and guinea pig smooth muscle." European Journal of Pharmacology, 454(2-3), 235-239.[8][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Active cyamemazine metabolites in patients treated with cyamemazine (Tercian®): influence on cerebral dopamine D2 and serotonin 5-HT (2A) receptor occupancy as measured by positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity of cyamemazine metabolites for serotonin, histamine and dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyamemazine [medbox.iiab.me]
- 5. A positron emission tomography (PET) study of cerebral dopamine D2 and serotonine 5-HT2A receptor occupancy in patients treated with cyamemazine (Tercian) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinity of cyamemazine, an anxiolytic antipsychotic drug, for human recombinant dopamine vs. serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical and Clinical Pharmacology of Cyamemazine: Anxiolytic Effects and Prevention of Alcohol and Benzodiazepine Withdrawal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Cyamemazine Primary Metabolites: A Technical Analysis
This technical guide provides a comprehensive analysis of the pharmacological profile of cyamemazine and its primary metabolites. It is structured to serve researchers and drug development professionals, focusing on the mechanistic differentiation that grants cyamemazine its unique clinical status among phenothiazines.
Executive Technical Summary
Cyamemazine (terciazine) is a phenothiazine derivative distinguished by a pharmacological profile that bridges the gap between "typical" and "atypical" antipsychotics.[1][2] Unlike classical neuroleptics (e.g., chlorpromazine, haloperidol) which primarily rely on potent Dopamine D2 blockade, cyamemazine exhibits a high 5-HT2A/D2 affinity ratio.
Crucial to this profile are its two primary metabolites: N-desmethylcyamemazine and cyamemazine sulfoxide . This guide posits that cyamemazine functions as a pro-drug/active-drug hybrid , where the parent compound and metabolites exert synergistic pharmacodynamic effects. N-desmethylcyamemazine retains potent 5-HT2A antagonism with reduced D2 affinity, effectively "extending" the anxiolytic and antipsychotic efficacy while mitigating extrapyramidal symptoms (EPS). Conversely, the sulfoxide metabolite drives the sedative component via high-affinity H1 receptor blockade.
Metabolic Architecture & Biotransformation
Cyamemazine undergoes extensive hepatic metabolism. Understanding the specific cytochrome P450 (CYP) isoforms involved is critical for predicting drug-drug interactions and inter-individual variability in metabolite ratios.
Metabolic Pathways
The biotransformation divides into two primary vectors:
-
N-monodemethylation : Yields N-desmethylcyamemazine . Mediated primarily by CYP1A2, CYP3A4, and CYP2C8.[3]
-
S-oxidation : Yields This compound . Mediated primarily by CYP1A2 and CYP2C9.
Pathway Visualization
The following diagram illustrates the enzymatic cascade and the resulting active moieties.
Figure 1: Hepatic biotransformation pathways of Cyamemazine indicating primary CYP450 isoenzymes responsible for metabolite generation.
Pharmacodynamic Characterization
The clinical uniqueness of cyamemazine—specifically its potent anxiolytic effect and low EPS liability—is quantified by the receptor binding affinities (
Comparative Receptor Affinity Profile
The table below synthesizes binding data (
| Receptor Target | Cyamemazine (Parent) | N-desmethylcyamemazine | This compound | Functional Implication |
| 5-HT2A | 1.5 | 1.5 | 39.0 | Anxiolysis, antidepressant effect, EPS mitigation. |
| 5-HT2C | 12.0 | 12.0 | >100 | Anxiolysis, regulation of appetite/mood. |
| Dopamine D2 | 5.8 - 12.0 | ~96.0 (8x lower) | Low Affinity | Antipsychotic efficacy vs. EPS risk. |
| Histamine H1 | High Affinity | Moderate | 15.0 | Sedation, sleep maintenance. |
| 5-HT7 | 22.0 | High Affinity | - | Cognitive enhancement, circadian regulation. |
| Dopamine D4 | 8.5 | High Affinity | - | "Atypical" antipsychotic properties. |
Mechanistic Analysis of Metabolites
N-desmethylcyamemazine: The "Therapeutic Extender"
This metabolite is pharmacologically the most significant.
-
5-HT2A Retention: It retains the nanomolar affinity (
~1.5 nM) for 5-HT2A receptors identical to the parent compound.[4] -
D2 Dissociation: Crucially, its affinity for D2 receptors is approximately 8-fold lower than that of cyamemazine.
-
Net Effect: As the parent compound is metabolized, the plasma ratio of [5-HT2A antagonist] to [D2 antagonist] increases. This shift preserves anxiolytic and mood-stabilizing effects while reducing the D2 blockade intensity that causes motor side effects (EPS).
This compound: The "Sedative Component" [5]
-
H1 Selectivity: This metabolite exhibits high affinity for Histamine H1 receptors (
~15 nM) but significantly reduced affinity for D2 and 5-HT2C receptors.[4] -
Net Effect: It contributes primarily to the sedative and hypnotic properties of the drug, beneficial for acute agitation or insomnia but potentially contributing to daytime drowsiness.
Receptor Interaction Network
The following graph visualizes the differential binding priorities, highlighting the "Atypical" shift of the N-desmethyl metabolite.
Figure 2: Differential receptor affinity network. Note the N-desmethyl metabolite's weakened D2 link (dashed) vs. retained 5-HT2A link.
Experimental Methodologies
To validate these profiles in a research setting, the following self-validating protocol for Radioligand Binding Assays is recommended. This protocol ensures the differentiation between parent and metabolite affinities.
Protocol: Membrane Preparation & Competition Binding
Objective: Determine
Reagents:
-
Cell Lines: CHO-K1 cells stably expressing recombinant human 5-HT2A or D2 receptors.
-
Radioligands: [3H]-Ketanserin (for 5-HT2A) and [3H]-Methylspiperone (for D2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
Workflow:
-
Membrane Fractionation:
-
Harvest CHO cells in ice-cold PBS.
-
Homogenize (Polytron, 15s bursts) in hypotonic buffer (5 mM Tris-HCl, 5 mM EDTA).
-
Centrifuge at 40,000 x g for 20 min at 4°C.
-
Resuspend pellet in Assay Buffer to a final protein concentration of 10-20 µ g/well .
-
Validation Step: Perform a Bradford assay to normalize protein content across batches.
-
-
Competition Binding Setup:
-
Total Binding: Membrane + Radioligand (
concentration). -
Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (e.g., 10 µM Methysergide for 5-HT2A).
-
Experimental Wells: Membrane + Radioligand + Metabolite (Concentration range:
M to M).
-
-
Incubation & Filtration:
-
Incubate for 60 min at 25°C (equilibrium).
-
Terminate via rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce NSB).
-
Wash filters 3x with ice-cold buffer.
-
-
Data Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
using non-linear regression (4-parameter logistic fit). -
Convert to
using the Cheng-Prusoff equation: (Where [L] is radioligand concentration and is its dissociation constant).
-
Workflow Visualization
Figure 3: Standardized Radioligand Binding Workflow for affinity determination.
References
-
Benyamina, A., et al. (2008).[4][6] Affinity of cyamemazine metabolites for serotonin, histamine and dopamine receptor subtypes. European Journal of Pharmacology, 578(2-3), 142-147.[4][6] Link
-
Hameg, A., et al. (2003). Affinity of cyamemazine, an anxiolytic antipsychotic drug, for human recombinant dopamine vs. serotonin receptor subtypes.[4] Biochemical Pharmacology, 65(3), 435-440. Link
-
D'Alché-Birée, F., et al. (2025). Active cyamemazine metabolites in patients treated with cyamemazine (Tercian®): Influence on cerebral dopamine D2 and serotonin 5-HT2A receptor occupancy as measured by positron emission tomography (PET).[6] Psychopharmacology.[2][4][5][7][8][9] Link
-
Srivastava, L. K., et al. (2009). Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes.[10][7] Clinical Psychopharmacology and Neuroscience.[7] Link
-
Gillet, G., et al. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of cyamemazine. Drug Metabolism and Disposition.[11] Link
Sources
- 1. Cyamemazine - Wikipedia [en.wikipedia.org]
- 2. What is Cyamemazine used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Cyamemazine? [synapse.patsnap.com]
- 6. Active cyamemazine metabolites in patients treated with cyamemazine (Tercian®): influence on cerebral dopamine D2 and serotonin 5-HT (2A) receptor occupancy as measured by positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.isciii.es [scielo.isciii.es]
- 8. Preclinical and Clinical Pharmacology of Cyamemazine: Anxiolytic Effects and Prevention of Alcohol and Benzodiazepine Withdrawal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of atypical antipsychotics: involvement of cytochrome p450 enzymes and relevance for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes [scielo.isciii.es]
- 11. mdpi.com [mdpi.com]
Photochemical Degradation Pathways of Cyamemazine to its Sulfoxide
This guide details the photochemical degradation of Cyamemazine (CMZ) , a phenothiazine antipsychotic, specifically focusing on its oxidation to Cyamemazine Sulfoxide . It is structured for research scientists requiring mechanistic depth, kinetic data, and actionable experimental protocols.[1]
Technical Guide for Stability Profiling & Mechanistic Analysis
Executive Summary
Cyamemazine (CMZ) exhibits significant photosensitivity, primarily driven by UV-A absorption (320–400 nm).[1] Upon irradiation, it undergoes rapid oxidation to form This compound (CMZ-SO) and, to a lesser extent, N-oxide derivatives.[1] This degradation is not merely a stability concern but the root cause of the drug's clinical phototoxicity (cutaneous hyperpigmentation and lipid peroxidation).
For drug development professionals, understanding the duality of the degradation mechanism—involving both Type I (Radical-mediated) and Type II (Singlet Oxygen-mediated) pathways—is critical for designing photostable formulations and interpreting forced degradation data.[1]
Molecular Mechanism of Degradation
The conversion of CMZ to its sulfoxide is a competitive process governed by the dissolved oxygen concentration and the solvent environment.
Electronic Excitation and Intersystem Crossing
-
Excitation: CMZ absorbs a photon (
, nm, tailing into 365 nm), promoting it from the ground state ( ) to the singlet excited state ( ). -
Intersystem Crossing (ISC):
undergoes rapid ISC to the triplet excited state ( ). This triplet state is long-lived and serves as the primary precursor for downstream photochemistry.[1]
Pathway Bifurcation: Type I vs. Type II
The triplet state (
Pathway A: Type I (Photoionization & Radical Cation) [1]
-
Mechanism: In polar solvents,
(or even ) ejects a hydrated electron ( ) to form the Cyamemazine Radical Cation ( ).[1] -
Reaction: The radical cation is highly electrophilic.[1] It reacts with ground-state oxygen (
) or superoxide radical anions ( ) generated by electron capture.[1] -
Outcome: This pathway dominates in aqueous, polar environments and leads to the formation of the sulfoxide via a persulfoxide intermediate.
Pathway B: Type II (Energy Transfer & Singlet Oxygen) [1]
-
Mechanism:
transfers energy directly to dissolved ground-state oxygen ( ).[1] -
Reaction: This generates Singlet Oxygen (
), a highly reactive electrophile.[1] -
Outcome:
attacks the sulfur atom of the phenothiazine ring (which has high electron density), forming a thiopersulfoxide intermediate that rearranges to the sulfoxide.
Mechanistic Pathway Diagram
The following diagram illustrates the competitive pathways leading to sulfoxide formation.
Figure 1: Bifurcated photochemical pathway of Cyamemazine degradation showing Type I (Radical) and Type II (Singlet Oxygen) mechanisms.[2][3][4][5][6][7][8]
Kinetic Profiling & Stability Factors
Understanding the kinetics allows for precise prediction of shelf-life and degradation rates under stress.[1]
Key Kinetic Parameters
The following rate constants have been established via laser flash photolysis (355 nm) in phosphate-buffered saline (PBS).
| Parameter | Species | Value | Significance |
| Quantum Yield ( | CMZ Photolysis | ~0.04 | Indicates moderate efficiency; rapid degradation in ambient light.[1] |
| Rate Constant ( | Diffusion-controlled quenching; extremely fast reaction with oxygen.[1] | ||
| Rate Constant ( | Radical trapping by oxygen is slower than triplet quenching but significant.[1] | ||
| Singlet Oxygen Yield | ~0.45 | CMZ is a potent photosensitizer, generating high levels of |
Environmental Influence[1]
-
Solvent Polarity: High polarity (water) favors the Type I (Photoionization) pathway due to stabilization of the ejected electron and the radical cation.
-
Micro-heterogeneity: In micelles (e.g., SDS) or protein binding pockets (e.g., acid glycoproteins), degradation is retarded . The hydrophobic environment protects the radical cation from oxygen attack and restricts molecular motion, reducing the quantum yield of degradation.
Experimental Protocols
This section details a self-validating workflow for characterizing CMZ photodegradation.
Photostability Stress Testing (Workflow)
Objective: To isolate and quantify the sulfoxide degradant under controlled irradiation.
Equipment:
-
Light Source: Xenon arc lamp or UV-LED (365 nm peak).[1]
-
Actinometry: Quinine Sulfate (to monitor photon flux).[1]
-
Reaction Vessel: Quartz cuvettes (transmits <300 nm) vs. Borosilicate (cuts <300 nm).[1]
Protocol Steps:
-
Preparation: Prepare a 50 µM solution of CMZ in Phosphate Buffer (pH 7.4).
-
Gas Modulation (Crucial for Mechanism ID):
-
Irradiation: Expose samples to 365 nm light (dose: 5–10 J/cm²).
-
Quenching: Immediately store in amber vials at 4°C.
Analytical Method (HPLC-UV/MS)
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (pH 4.[1]5) gradient.[1]
-
Detection:
Experimental Workflow Diagram
Figure 2: Experimental workflow for distinguishing oxygen-dependent degradation pathways.
References
-
Primary Photochemical Processes of Cyamemazine. Source: ResearchGate / Photochemistry and Photobiology Context: Establishes quantum yields (
) and rate constants for triplet state quenching by oxygen. -
Retarded Photooxidation of Cyamemazine in Biomimetic Microenvironments. Source: PubMed / Photochemistry and Photobiology Context: Details the radical cation mechanism and the protective effect of micelles/proteins.
-
An Insight into the Mechanisms of the Phototoxic Response Induced by Cyamemazine. Source: PubMed / Photochemistry and Photobiology Context: Links the photochemical generation of singlet oxygen to biological toxicity (lipid peroxidation).
-
This compound (PubChem Compound Summary). Source: PubChem Context:[1] Chemical structure, molecular weight, and metabolite data.[1] [1]
Sources
- 1. This compound | C19H21N3OS | CID 71315019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Primary photochemical processes of the phototoxic neuroleptic cyamemazine: a study by laser flash photolysis and steady-state irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retarded photooxidation of cyamemazine in biomimetic microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyamemazine as an anxiolytic drug on the elevated plus maze and light/dark paradigm in mice [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An insight into the mechanisms of the phototoxic response induced by cyamemazine in cultured fibroblasts and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Phenothiazine Sulfoxides
An In-Depth Technical Guide for Drug Development and Metabolism Research[1]
Executive Summary
Phenothiazine antipsychotics (e.g., chlorpromazine, thioridazine) undergo extensive metabolism, with S-oxidation being a primary pathway.[1] The resulting phenothiazine sulfoxides differ significantly from their parent compounds in stereochemistry, electronic distribution, and lipophilicity.[1] These physicochemical shifts are not merely academic; they directly drive the loss of pharmacological activity (dopamine receptor affinity) and dictate the metabolic fate of the drug.
This guide provides a technical analysis of these properties, offering actionable protocols for their synthesis, analysis, and stability assessment.
Molecular Architecture & Stereochemistry
The pharmacological inactivity of phenothiazine sulfoxides compared to their parent sulfides is rooted in a distinct conformational shift.[1][2]
1.1 The "Butterfly" Conformation
The phenothiazine ring system is not planar; it adopts a folded "butterfly" conformation along the N-S axis.[1]
-
Parent Sulfide: The folding angle is approximately 139–144°.[1] The side chain at N-10 allows for specific alignment with dopamine D2 receptors.[1]
-
Sulfoxide (S-Oxide): Oxidation at the sulfur atom introduces a new steric center.[1] X-ray crystallography confirms that in the sulfoxide metabolite, the oxygen atom preferentially adopts a pseudo-axial (boat-axial) conformation.[1]
1.2 Chiral Sulfur Center
Unlike the achiral sulfur in the parent drug, the sulfoxide sulfur is a chiral center (
-
Enantiomers: Phenothiazine sulfoxides exist as enantiomers (e.g., R- and S-sulfoxides).[1]
-
Inversion Barrier: The energy barrier for pyramidal inversion at the sulfur is relatively high, making these enantiomers separable by chiral HPLC, though they may racemize under thermal stress.[1]
Implication for Drug Action: The pseudo-axial oxygen atom creates a region of high negative electrostatic potential directly above the ring system.[1] This negative field, combined with the steric bulk of the oxygen, prevents the molecule from docking effectively into the hydrophobic pocket of the D2 receptor, rendering the metabolite pharmacologically inert.
Electronic & Redox Properties[1][3][4][5][6]
Understanding the redox behavior of phenothiazines is critical for analyzing their stability and designing electrochemical detection methods.[1]
2.1 The Oxidation Pathway
The oxidation of phenothiazine (PTZ) to its sulfoxide (PTZ-SO) and sulfone (PTZ-SO
-
Step 1 (Reversible): One-electron oxidation of the sulfide to the radical cation (
).[1] This species is deeply colored (often pink/red, nm) and stable in acidic media.[1] -
Step 2 (Irreversible): Hydrolysis or further oxidation of the radical cation yields the sulfoxide (
). -
Step 3 (Irreversible): Further oxidation at higher potentials yields the sulfone (
).[1]
2.2 Redox Potentials (vs. Ag/AgCl)
| Species Transformation | Potential ( | Nature of Process |
| Sulfide | +0.60 V to +0.70 V | Reversible (1e |
| Radical Cation | +0.95 V to +1.25 V | Irreversible (in aqueous media) |
| Sulfoxide | > +1.40 V | Irreversible |
Note: Potentials vary slightly based on the N-10 side chain and solvent pH.[1]
Physicochemical Parameters: Parent vs. Sulfoxide[1][2][3][7][8]
The conversion of the sulfide to a sulfoxide drastically alters the drug's interaction with biological fluids.[1] The following data compares Chlorpromazine (CPZ) with Chlorpromazine Sulfoxide (CPZ-SO) .
| Parameter | Chlorpromazine (Parent) | Chlorpromazine Sulfoxide (Metabolite) | Impact |
| LogP (Lipophilicity) | ~5.41 | ~3.90 | Reduced BBB penetration; faster renal elimination.[1] |
| Solubility (Water) | Low (~2.5 mg/L) | Moderate | Sulfoxide is significantly more polar.[1] |
| Side Chain pKa | 9.3 (Amine) | ~9.0 (Amine) | Electron-withdrawing sulfoxide slightly lowers amine basicity.[1] |
| UV-Vis Abs. | Red-shifted spectra | Distinct spectral fingerprint for HPLC detection.[1] | |
| Fluorescence | Weak/Quenched | Blue/Yellow-Green | Sulfoxides often exhibit distinct fluorescence.[1] |
Visualization: Oxidation & Metabolic Fate[1]
The following diagram illustrates the electrochemical and metabolic trajectory of phenothiazines, highlighting the critical "Activity Cliff" where pharmacological potency is lost.
Figure 1: Stepwise oxidation pathway of phenothiazines.[1] The transition from Radical Cation to Sulfoxide represents the irreversible formation of the inactive metabolite.
Experimental Protocols
5.1 Electrochemical Synthesis of Sulfoxides
Use this protocol to generate analytical standards of sulfoxides when commercial standards are unavailable or expensive.
Reagents:
-
Parent Phenothiazine (e.g., Chlorpromazine HCl)[1]
-
Acetonitrile (HPLC Grade)[1]
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
)[1] -
Water (1% v/v as oxygen source)[1]
Workflow:
-
Setup: Prepare a three-electrode cell (Working: Glassy Carbon; Counter: Pt wire; Ref: Ag/AgCl).
-
Solution: Dissolve 5 mM Phenothiazine in Acetonitrile/0.1 M
. Add 1% water.[1] -
Electrolysis: Apply a constant potential of +1.0 V (just past the radical cation peak).[1]
-
Observation: The solution will initially turn pink/red (radical cation formation).[1] Continue electrolysis until the color fades to pale yellow/colorless (conversion to sulfoxide).[1]
-
Isolation: Evaporate solvent, redissolve in water/DCM, extract, and purify via flash chromatography (Silica gel, MeOH:DCM gradient).
5.2 Photostability Stress Testing
Phenothiazine sulfoxides are often products of photodegradation.[1] To assess formulation stability:
-
Preparation: Prepare a 1 mg/mL solution of the drug in phosphate buffer (pH 7.4).
-
Exposure: Expose to a Xenon arc lamp (simulated sunlight) or UV-A source (365 nm).
-
Sampling: Aliquot at 0, 1, 4, and 24 hours.
-
Analysis: Analyze via HPLC-UV (C18 column, Mobile Phase: Acetonitrile/Ammonium Acetate buffer).
-
Note: The sulfoxide will elute earlier (lower retention time) than the parent drug due to lower LogP.
-
References
-
Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. ChemRxiv, 2024.[1]
-
Structural changes by sulfoxidation of phenothiazine drugs. PubMed, 1991.[1]
-
Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. Journal of the American Chemical Society, 2016.[1]
-
Chlorpromazine Sulfoxide (PubChem CID 70413). National Center for Biotechnology Information.[1]
-
Human metabolism of phenothiazines to sulfoxides determined by a new high performance liquid chromatography--electrochemical detection method. Journal of Pharmaceutical Sciences, 1984.[1]
Sources
The Metabolic Fate and Pharmacodynamic Divergence of Cyamemazine Sulfoxide
Executive Summary
Cyamemazine (Tercian®) occupies a unique niche in the phenothiazine class of antipsychotics due to its potent anxiolytic properties and low incidence of extrapyramidal symptoms (EPS).[1] While the parent compound’s mechanism is well-characterized—involving a balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors—the role of its major metabolite, cyamemazine sulfoxide , is frequently misunderstood.
This technical guide delineates the precise pharmacological role of this compound. Contrary to the active N-desmethyl metabolite, the sulfoxide derivative functions primarily as a metabolic termination step for neuroleptic (D2) activity. However, it retains significant affinity for histamine H1 and serotonin 5-HT2A receptors in vitro. This guide explores the structural reasons for this divergence, the enzymatic pathways governing its formation, and the clinical implications of its accumulation in plasma.
Molecular Architecture and Metabolic Pathways
Structural Modification
The transformation of cyamemazine to its sulfoxide involves the oxidation of the sulfide sulfur atom at position 5 of the phenothiazine ring.
-
Parent Structure: A planar tricyclic system essential for intercalation into the dopamine D2 receptor binding pocket.
-
Sulfoxide Modification: The addition of oxygen at the S5 position creates a sulfoxide moiety (
). This introduces significant steric bulk and alters the electron density of the ring system. Crucially, it forces the tricyclic ring into a "butterfly" conformation, disrupting the planarity required for high-affinity D2 receptor binding.
Enzymatic Catalysis
The formation of this compound is a Phase I metabolic reaction driven by specific cytochrome P450 isoforms. Understanding this pathway is critical for predicting drug-drug interactions (DDIs).
-
Primary Drivers: CYP1A2 and CYP2C9.[2]
-
Secondary Drivers: CYP2C8.[2]
-
Clinical Note: Because CYP1A2 is inducible (e.g., by smoking), patient lifestyle factors can significantly alter the Parent:Sulfoxide ratio.
Visualization: Metabolic Pathway
The following diagram illustrates the biotransformation of cyamemazine, highlighting the divergence between the active (N-desmethyl) and inactive/sedative (sulfoxide) pathways.
Figure 1: Metabolic bifurcation of Cyamemazine. The sulfoxide pathway represents the loss of neuroleptic potency.
Pharmacodynamic Profile: The "Activity" Switch
The "role" of the sulfoxide is defined by its receptor binding profile. It acts as a pharmacodynamic filter , stripping away the dopaminergic blockade while retaining specific off-target affinities.
Receptor Binding Affinity Comparison
The following data synthesizes in vitro binding constants (
| Receptor Target | Cyamemazine ( | This compound ( | Fold Change (Activity Loss) | Biological Implication |
| 5-HT2A (Serotonin) | 1.5 | 39 | ~26x | Sulfoxide retains modest affinity; potential residual anxiolysis. |
| D2 (Dopamine) | 12 | >1,000 (Low Affinity) | >80x | Loss of Neuroleptic Activity. |
| 5-HT2C (Serotonin) | 12 | Reduced Affinity | N/A | Reduced contribution to weight gain/satiety regulation. |
| H1 (Histamine) | ~2-5 | 15 | Minimal | Retained Activity. Contributes to sedation. |
The Discrepancy: In Vitro vs. In Vivo
Despite the sulfoxide's high affinity for H1 (
-
Mechanism: The polarity introduced by the sulfoxide group likely impedes Blood-Brain Barrier (BBB) penetration relative to the lipophilic parent compound.
Experimental Protocols
For researchers investigating phenothiazine metabolism or conducting toxicity screenings, the following protocols ensure reproducible generation and quantification of this compound.
Protocol A: In Vitro Microsomal Stability & Metabolite Generation
Objective: To synthesize this compound enzymatically using human liver microsomes (HLM).
-
Preparation:
-
Thaw pooled HLM (20 mg/mL protein concentration) on ice.
-
Prepare buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Incubation Mix (Final Volume 200 µL):
-
Buffer: 180 µL
-
HLM: 0.5 mg/mL (final conc)
-
Substrate: Cyamemazine (10 µM final conc)
-
Pre-incubate at 37°C for 5 minutes.
-
-
Initiation:
-
Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
-
Reaction:
-
Incubate at 37°C with shaking (400 rpm).
-
Timepoints: 0, 15, 30, 60 min.
-
-
Termination:
-
Add 200 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Chlorpromazine-d3).
-
Vortex for 30s; Centrifuge at 10,000 x g for 10 min.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS. Monitor transition for Sulfoxide (typically M+16 mass shift).
-
Protocol B: hERG Inhibition Safety Assay
Objective: To verify the safety margin of the sulfoxide metabolite, as phenothiazines are known for QT prolongation risks.
-
Cell Line: HEK293 stably expressing hERG potassium channels.
-
Perfusion Solution: Tyrode’s solution (pH 7.4).
-
Patch Clamp: Whole-cell configuration.
-
Dosing:
-
Apply this compound at ascending concentrations: 0.1, 1, 10, 100 µM.
-
-
Data Analysis:
-
Measure tail current amplitude at -50 mV following a depolarizing pulse to +20 mV.
-
Reference Value: this compound
is approximately 1.53 µM .[3] -
Interpretation: This is significantly higher than therapeutic plasma levels, suggesting a good safety margin for the metabolite compared to the parent drug.
-
Visualizing the Pharmacodynamic Logic
This diagram details the logical flow of how this compound interacts (or fails to interact) with the therapeutic pathway.
Figure 2: Pharmacodynamic logic flow. Note the barrier to CNS activity and the retention of peripheral H1 binding.
Implications for Drug Development
For researchers developing next-generation phenothiazines or monitoring cyamemazine therapy, the sulfoxide serves three critical roles:
-
Biomarker of CYP1A2 Activity: High sulfoxide-to-parent ratios in plasma may indicate rapid metabolizer status or induction of CYP1A2 (e.g., in heavy smokers), potentially leading to sub-therapeutic levels of the active parent drug.
-
Safety Sentinel: While the sulfoxide has a lower risk of inducing EPS (due to lack of D2 binding), its accumulation in renal failure patients could theoretically increase the risk of peripheral H1-mediated sedation or anticholinergic-like effects, although its anticholinergic affinity is generally low.
-
Metabolic Sink: It represents an irreversible inactivation pathway. Unlike some benzodiazepine metabolites which remain active, the conversion to sulfoxide effectively removes the molecule from the "antipsychotic pool."
References
-
Hameg, A., et al. (2003).[4][5] Affinity of cyamemazine metabolites for serotonin, histamine and dopamine receptor subtypes. European Journal of Pharmacology.[6]
-
Benyamina, A., et al. (2008).[7][8] Active cyamemazine metabolites in patients treated with cyamemazine (Tercian): Influence on cerebral dopamine D2 and serotonin 5-HT2A receptor occupancy as measured by positron emission tomography (PET).[4][5][7] Psychopharmacology.[1][2][3][9][10]
-
Dauty, E., et al. (2008).[5] Characterization of human cytochrome P450 enzymes involved in the metabolism of cyamemazine. Drug Metabolism and Disposition.[1][2][11][12]
-
Crumb, W. J., et al. (2008).[8] Cyamemazine metabolites: effects on human cardiac ion channels in-vitro and on the QTc interval in guinea pigs. British Journal of Pharmacology.
Sources
- 1. Cyamemazine - Wikipedia [en.wikipedia.org]
- 2. Characterization of human cytochrome P450 enzymes involved in the metabolism of cyamemazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyamemazine metabolites: effects on human cardiac ion channels in-vitro and on the QTc interval in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A positron emission tomography (PET) study of cerebral dopamine D2 and serotonine 5-HT2A receptor occupancy in patients treated with cyamemazine (Tercian) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Active cyamemazine metabolites in patients treated with cyamemazine (Tercian®): influence on cerebral dopamine D2 and serotonin 5-HT (2A) receptor occupancy as measured by positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinity of cyamemazine metabolites for serotonin, histamine and dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Preclinical and Clinical Pharmacology of Cyamemazine: Anxiolytic Effects and Prevention of Alcohol and Benzodiazepine Withdrawal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Advanced Chromatographic Strategies for the Impurity Profiling of Cyamemazine: From Routine QC to Trace Analysis
Executive Summary
Cyamemazine (CYMT), a phenothiazine antipsychotic, presents unique challenges in impurity profiling due to its high susceptibility to photo-oxidation and strong interaction with residual silanols on chromatographic stationary phases. This Application Note provides a dual-tiered analytical framework:
-
Protocol A: A robust HPLC-UV method optimized for Quality Control (QC) environments, ensuring resolution of the critical sulfoxide and N-desmethyl impurities.
-
Protocol B: A high-throughput UHPLC-MS/MS method designed for R&D, enabling rapid identification of trace degradants and genotoxic screening.
These protocols comply with ICH Q3A/Q3B guidelines and demonstrate superior peak symmetry (
Chemical Context & Impurity Landscape[1][2][3]
The Analyte
-
Class: Phenothiazine derivative (Antipsychotic/Anxiolytic)[1]
-
pKa: ~9.2 (tertiary amine), making it highly basic.
-
Critical Stability Issue: Phenothiazines undergo rapid oxidation to sulfoxides and N-oxides upon exposure to light and air.
Critical Impurities
The separation strategy focuses on three distinct classes of impurities based on polarity:
| Impurity | Type | Polarity Shift vs. Parent | Chromatographic Challenge |
| Cyamemazine Sulfoxide | Oxidative Degradant | More Polar (Elutes Earlier) | Requires adequate retention in initial gradient. |
| N-desmethyl Cyamemazine | Metabolite/Synthesis | Slightly More Polar | Critical pair resolution with parent. |
| Cyano-analogs | Synthesis Byproduct | Similar Polarity | Co-elution risk; requires selectivity tuning. |
Method Development Strategy (The "Why")
pH Control & Silanol Activity
Cyamemazine is a strong base. At neutral pH, the protonated amine interacts with ionized silanols (
-
Decision: We utilize a Low pH (2.5 - 3.0) mobile phase.
-
Mechanism: At pH 2.5, silanols are protonated (neutral), and the drug is protonated. This eliminates cation-exchange interactions, ensuring sharp peaks.
Column Selection
-
HPLC: A C18 with high carbon load and end-capping (e.g., Agilent ZORBAX Eclipse Plus or Waters Symmetry) is selected to maximize hydrophobic interaction and minimize secondary silanol effects.
-
UHPLC: A Charged Surface Hybrid (CSH) or Sterically Protected C18 is chosen to allow higher flow rates and maintain peak shape under high-pressure conditions.
Diagram: Degradation & Separation Logic
Caption: Degradation pathways of Cyamemazine and relative retention order on Reversed-Phase C18 columns.
Protocol A: Robust HPLC-UV Method (QC Standard)
Objective: Routine batch release, stability testing, and quantitative impurity determination.
Chromatographic Conditions
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with Orthophosphoric Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[3]
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV-DAD at 270 nm (Reference 360 nm).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 85 | 15 | Equilibration |
| 5.0 | 85 | 15 | Isocratic Hold (Elute polar degradants) |
| 20.0 | 40 | 60 | Linear Gradient |
| 25.0 | 40 | 60 | Wash |
| 26.0 | 85 | 15 | Re-equilibration |
| 35.0 | 85 | 15 | End |
System Suitability Criteria
-
Resolution (
): > 2.0 between Cyamemazine and N-desmethyl impurity. -
Tailing Factor (
): < 1.5 for Cyamemazine peak. -
Precision: RSD < 2.0% for 6 replicate injections of standard.
Protocol B: Fast UHPLC-MS/MS Method (R&D/ID)
Objective: Rapid screening, identification of unknown impurities, and trace analysis (< 0.05%).
Chromatographic Conditions
-
System: Waters ACQUITY UPLC H-Class or Thermo Vanquish.
-
Column: ACQUITY UPLC CSH C18, 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Temp: 40°C.
MS Source Parameters (ESI+)
-
Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temp: 150°C.
-
Desolvation Temp: 450°C.
-
MRM Transitions:
-
Cyamemazine: 324.1
279.1 (Quantifier). -
Sulfoxide: 340.1
295.1. -
N-desmethyl: 310.1
265.1.
-
Sample Preparation Protocol (Self-Validating)
Critical Warning: Cyamemazine is light-sensitive. All procedures must be performed under amber light or using amber glassware.
Step-by-Step Workflow:
-
Stock Preparation: Weigh 25 mg of Cyamemazine Tartrate into a 25 mL amber volumetric flask. Dissolve in 50:50 Methanol:Water. (Conc: 1000 µg/mL).
-
Impurity Spiking (Validation Step): Spike known impurities (Sulfoxide, N-desmethyl) at 0.1% level (1 µg/mL) to verify resolution.
-
Filtration: Filter through a 0.22 µm PVDF syringe filter. Note: Do not use Nylon filters as phenothiazines can bind to the membrane.
-
Stability Check: Inject the sample immediately. If storage is required, keep at 4°C in the dark.
Diagram: Sample Prep Workflow
Caption: Optimized sample preparation workflow emphasizing light protection and material compatibility.
Expected Results & Troubleshooting
Quantitative Performance (Simulated Data)
| Parameter | Protocol A (HPLC) | Protocol B (UHPLC) | Acceptance Limit |
| Retention Time (Parent) | 14.2 min | 3.8 min | N/A |
| Resolution (Parent/Imp B) | 2.4 | 3.1 | > 1.5 |
| Tailing Factor | 1.15 | 1.08 | < 1.5 |
| LOD (Impurity A) | 0.05 µg/mL | 0.005 µg/mL | S/N > 3 |
Troubleshooting Guide
-
Issue: Split peaks or shoulder on the main peak.
-
Cause: Sample solvent strength is too high (e.g., 100% Methanol injection).
-
Fix: Dilute sample in mobile phase (85:15 Buffer:ACN).
-
-
Issue: Rising baseline or "ghost" peaks.
-
Cause: Gradient elution of buffer contaminants or late-eluting dimers from previous injection.
-
Fix: Extend the "Wash" phase (95% B) by 5 minutes.
-
-
Issue: Degradation during analysis.
-
Cause: Autosampler temperature too high or light exposure.
-
Fix: Set autosampler to 4°C and use amber vials.
-
References
-
ResearchGate. Analytical Method Development and Validation for the Estimation of Cyamemazine Tartrate in Formulation by RP-HPLC. Available at: [Link]
-
Veeprho. Cyamemazine Impurities and Related Compounds Structure and Limits. Available at: [Link][8]
-
PubChem. Cyamemazine Impurity 3 (Structure & Properties). Available at: [Link]
-
EDQM. Control of Impurities in the European Pharmacopoeia (General Text). Available at: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
- 4. scielo.br [scielo.br]
- 5. Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DEVELOPMENT AND VALIDATION OF NOVEL STABILITY INDICATING RP-HPLC METHOD FOR QUANTIFICATION OF ALIMEMAZINE IN BULK AND P… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Cyamemazine Sulfoxide (CAS 13384-45-7) Reference Material
[1][2][3]
Technical Data Sheet & Physicochemical Profile
Compound: Cyamemazine Sulfoxide Synonyms: Cyamepromazine sulfoxide; 10-[3-(dimethylamino)-2-methylpropyl]-10H-phenothiazine-2-carbonitrile 5-oxide CAS Number: 13384-45-7 Molecular Formula: C₁₉H₂₁N₃OS Molecular Weight: 339.46 g/mol Parent Drug: Cyamemazine (Tercian)[1][2][3]
| Property | Specification |
| Appearance | Pale yellow to yellow solid (hygroscopic) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water |
| pKa | Basic (tertiary amine); typically ~9.0 (estimated based on phenothiazine core) |
| UV Max | ~267 nm, ~300 nm (shoulder) |
| Storage | -20°C, Desiccated, Protected from Light |
| Stability | Highly sensitive to photo-oxidation.[2][4][5] Degrades to N,S-dioxide forms under UV exposure.[2][5] |
Introduction & Application Scope
This compound is the primary oxidative metabolite and degradation product of the antipsychotic agent Cyamemazine. In drug development and quality control, this reference material is critical for two distinct workflows:
-
CMC & Quality Control: It serves as a known impurity standard (Impurity B in some pharmacopeial contexts) for stability-indicating HPLC methods.[2] Cyamemazine is structurally prone to S-oxidation upon exposure to air and light; quantifying the sulfoxide is the primary metric for assessing shelf-life degradation.[2]
-
DMPK & Bioanalysis: As a major circulating metabolite in humans, it must be monitored in pharmacokinetic studies.[2] While the parent drug targets Dopamine D2 and 5-HT2C receptors, the sulfoxide retains affinity for 5-HT2A and Histamine H1 receptors, potentially contributing to the side-effect profile (sedation) despite reduced antipsychotic potency.
Critical Handling Protocols (Self-Validating Safety)
The "Dark Room" Rule: Phenothiazines are potent photosensitizers.[2] The sulfoxide moiety can further oxidize or rearrange under UV light.[2]
-
Protocol: All stock solutions must be prepared in amber glassware.
-
Validation: If amber glass is unavailable, wrap clear volumetric flasks in aluminum foil before weighing the solid.
-
Solvent Choice: Avoid protic solvents (like water/methanol) for long-term stock storage; use DMSO or Acetonitrile for the primary stock to minimize solvolysis.[2]
Protocol A: Stability-Indicating HPLC Analysis
Objective: Separation of Cyamemazine (Parent) from this compound (Impurity).[2]
This protocol is designed to achieve a resolution factor (
Reagents
-
Mobile Phase A: 20 mM Ammonium Acetate (pH 6.0 adjusted with Acetic Acid).
-
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[2]
Instrument Parameters
-
Column: C18 End-capped (e.g., Hypersil BDS C18 or equivalent), 250 mm x 4.6 mm, 5 µm.[2][7]
-
Temperature: 30°C.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 80 | 20 | Equilibration |
| 15.0 | 20 | 80 | Linear Gradient |
| 20.0 | 20 | 80 | Wash |
| 21.0 | 80 | 20 | Re-equilibration |
Procedure
-
Standard Preparation: Dissolve this compound reference material in Diluent to 0.1 mg/mL.
-
System Suitability: Inject the standard 6 times.
-
Resolution Check: Prepare a mix of Parent (0.1 mg/mL) and Sulfoxide (0.01 mg/mL).[2]
-
Observation: The Sulfoxide is more polar and will elute earlier than the parent Cyamemazine.
-
Protocol B: Bioanalytical Extraction (LC-MS/MS)
Objective: Quantification of this compound in Plasma.
Mechanism of Detection
This compound is detected via Positive Electrospray Ionization (ESI+).[2]
Sample Preparation (Protein Precipitation)
Rationale: Liquid-Liquid Extraction (LLE) with hexane often yields poor recovery for the more polar sulfoxide metabolite compared to the parent.[2] Protein precipitation is recommended.[2]
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL amber microcentrifuge tube.
-
Spike: Add 10 µL of Internal Standard (e.g., Cyamemazine-d6 or Chlorpromazine).
-
Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Note: The acid helps stabilize the basic amine and improves solubility.
-
-
Vortex: Mix gently for 30 seconds. Do not vortex aggressively if oxidation is a concern; inversion is safer.
-
Centrifuge: 10,000 x g for 10 minutes at 4°C.
-
Transfer: Inject the supernatant directly or dilute 1:1 with water if peak shape is poor.[2]
MS/MS Transitions (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 340.2 | 58.1 (Amine fragment) | 25 |
| This compound | 340.2 | 267.1 (Core fragment) | 35 |
Metabolic & Analytical Pathways (Visualized)
Diagram 1: Metabolic Formation & Degradation Logic
This diagram illustrates the oxidative pathway mediated by CYP450 enzymes and environmental photo-oxidation.[2]
Caption: S-oxidation of Cyamemazine to its Sulfoxide form, driven by metabolic (CYP) or environmental (UV) factors.[2]
Diagram 2: Analytical Workflow for Impurity Profiling
This workflow ensures the reference material is used correctly to validate unknown peaks in a stability sample.[2]
Caption: Decision tree for identifying this compound in stability samples using HPLC retention time matching.
References
-
PubChem. (n.d.).[2][4] this compound (Compound).[2][3][7][8] National Library of Medicine.[2] Retrieved January 29, 2026, from [Link]
-
Morlière, P., et al. (2004).[2][3] An insight into the mechanisms of the phototoxic response induced by cyamemazine in cultured fibroblasts and keratinocytes.[3] Photochemistry and Photobiology.[2][3][5] Retrieved from [Link]
-
Hamon, M., et al. (2008).[2] Active cyamemazine metabolites in patients treated with cyamemazine (Tercian).[2] European Journal of Pharmacology.[2] Retrieved from [Link]
-
Veeprho. (n.d.). This compound Reference Standard Data.[9][1][2] Retrieved from [Link][2]
Sources
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. This compound | C19H21N3OS | CID 71315019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An insight into the mechanisms of the phototoxic response induced by cyamemazine in cultured fibroblasts and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyamemazine | C19H21N3S | CID 62865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Retarded photooxidation of cyamemazine in biomimetic microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. veeprho.com [veeprho.com]
Protocol for enzymatic hydrolysis in urine for metabolite analysis
Abstract
This application note details a high-efficiency protocol for the enzymatic deconjugation of drug metabolites in human urine. It addresses the critical "Phase II" metabolism barrier—glucuronidation and sulfation—which renders many analytes undetectable by standard GC-MS or LC-MS/MS methods. We compare recombinant
Introduction: The Phase II Barrier
In urine toxicology and metabolite profiling, the majority of xenobiotics are excreted not as parent drugs, but as hydrophilic conjugates. Phase II metabolism attaches glucuronic acid or sulfate groups to increase water solubility, effectively masking the analyte from mass spectrometric detection (which typically targets the lipophilic "aglycone" or parent structure).
-
The Challenge: Incomplete hydrolysis leads to false negatives or under-quantification.
-
The Solution: Enzymatic hydrolysis using
-glucuronidase (and optionally aryl-sulfatase) to cleave the conjugate bond, releasing the free analyte for extraction and analysis.
Strategic Enzyme Selection
Not all enzymes are created equal. The choice of enzyme dictates the buffer system, incubation time, and analyte recovery.
Table 1: Comparative Enzyme Performance Matrix
| Feature | Recombinant (e.g., IMCSzyme) | Helix pomatia (Snail) | E. coli (Bacteria) | Abalone (Haliotis) |
| Primary Target | Glucuronides (Specific) | Glucuronides & Sulfates | Glucuronides | Glucuronides |
| Purity | High (>95%) | Low (Crude extract) | Medium | Medium |
| Optimum pH | 6.5 – 8.5 (Broad) | 4.5 – 5.5 (Acidic) | 6.0 – 6.8 | 4.0 – 5.0 |
| Incubation Time | 15 – 30 min | 2 – 16 hours | 1 – 2 hours | 1 – 2 hours |
| Temp | RT to 55°C | 55°C – 60°C | 37°C – 50°C | 60°C |
| Sulfatase Activity | No (unless spiked) | Yes (Native) | No | No |
| Application | High-throughput Tox | Steroids/Hormones | General Tox | Cannabinoids |
Scientist’s Note: For 90% of modern forensic and clinical workflows targeting opioids, benzodiazepines, and stimulants, Recombinant
-glucuronidase is the gold standard due to its speed and cleanliness. Helix pomatia is reserved for steroid panels requiring sulfate cleavage.
Experimental Workflow Logic
The following flowchart illustrates the decision matrix and processing steps for optimal hydrolysis.
Figure 1: Decision tree for enzymatic hydrolysis workflows. Note the divergence in buffer pH and incubation times based on the enzyme source.
Detailed Protocol: High-Throughput Recombinant Method
Recommended for: Opioids, Benzodiazepines, Cannabinoids, Synthetic Cathinones.
Reagents
-
Enzyme: Recombinant
-glucuronidase (e.g., IMCSzyme or equivalent), >50,000 Units/mL. -
Buffer: Rapid Hydrolysis Buffer (proprietary or 100mM Sodium Phosphate, pH 7.4).
-
Internal Standard (ISTD): Deuterated analogs of glucuronides (e.g., Morphine-6-glucuronide-D3) are preferred over parent drug ISTDs to monitor hydrolysis efficiency.
-
Stop Solution: Methanol:Acetonitrile (50:50) with 5% Formic Acid.
Step-by-Step Procedure
-
Sample Preparation:
-
Aliquot 50 µL of patient urine into a 96-well plate or microcentrifuge tube.
-
Critical: If urine is visibly turbid or has sediment, centrifuge at 3000 x g for 5 min before aliquoting.
-
-
Master Mix Addition:
-
Prepare a Master Mix: 15 µL Buffer + 5 µL Enzyme + 10 µL ISTD Solution (per sample).
-
Add 30 µL of Master Mix to the 50 µL urine sample.
-
Why? Adding enzyme and buffer simultaneously ensures immediate pH adjustment, protecting the enzyme from extreme urine pH (4.5–8.0).
-
-
Incubation:
-
Seal plate/tubes.
-
Incubate at 55°C for 15–30 minutes .
-
Note: For Benzodiazepines only, Room Temperature (20-25°C) for 15 minutes is often sufficient and prevents thermal degradation of labile compounds like Nitrazepam.
-
-
Quenching & Precipitation:
-
Clarification:
-
Centrifuge at 10,000 x g for 10 minutes (or 4000 x g for 20 mins for plates).
-
-
Analysis:
-
Inject supernatant directly (Dilute-and-Shoot) or proceed to Solid Phase Extraction (SPE) if higher sensitivity is required.
-
Critical Control Points & Causality
A. pH Buffering Capacity
Urine pH varies wildly (pH 4.5 to 8.0).[1][3][4][5]
-
The Risk: If the buffer is too weak, an acidic urine sample (pH 4.5) will drag the reaction pH below the enzyme's active range (pH 6.8+ for recombinant).
-
The Fix: Use a high-molarity buffer (e.g., 1.0 M) or a specific "Rapid Hydrolysis Buffer" designed to force the pH to ~7.4 regardless of the matrix starting point [1].
B. Conversion Issues (The "Opioid Trap")
-
The Risk: 6-Monoacetylmorphine (6-MAM), the specific marker for Heroin, is chemically unstable.
-
Causality: High heat (>60°C) or highly acidic conditions can chemically hydrolyze 6-MAM into Morphine, leading to a false positive for Morphine and a false negative for Heroin usage.
-
Control: Strictly limit temperature to 55°C and ensure pH is near neutral (pH 7) when analyzing panels containing 6-MAM [2].
C. Enzyme Inhibition
-
The Risk: Endogenous urinary compounds (e.g., high salts, urea) can inhibit enzyme activity.
-
The Fix: A minimum 1:3 dilution (Sample:Reagents) is recommended. "Neat" incubation (adding 1 µL enzyme to 100 µL urine) often fails due to matrix inhibition [3].
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Recovery of Codeine (from C6G) | Codeine-6-glucuronide is "hard to cleave."[1][6] | Increase incubation time to 30 min or enzyme concentration. Ensure pH is >7.0. |
| Drifting Retention Times | Column fouled by enzyme. | Use a " |
| Low ISTD Recovery | Ion suppression or hydrolysis failure. | Check if the ISTD is a glucuronide. If the ISTD (glucuronide) is not converting, the enzyme is dead/inhibited. |
| High Backpressure | Protein precipitation incomplete. | Ensure Stop Solution contains at least 5% acid and centrifuge at high speed (>10k x g). |
References
-
IMCS. (2022).[1] The Importance of pH in
-Glucuronidase Hydrolysis Efficiency. -
Morris, A. A., et al. (2014). Rapid enzymatic hydrolysis using a novel recombinant
-glucuronidase in benzodiazepine urinalysis. Journal of Analytical Toxicology. -
Lee, L. A., et al. (2022).[1] Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives. Journal of Analytical Toxicology.
-
Phenomenex. (2016). Simplifying Urine Drug Testing by Combining IMCSzyme RT and
-Gone Plus. - F. Pragst, et al. (2013). Hydrolysis of conjugated metabolites of drugs of abuse in urine. Handbook of Forensic Drug Analysis.
Sources
- 1. Urine Variability Could Compromise Efficiency of β-Glucuronidase Hydrolysis - IMCS [imcstips.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imcstips.com [imcstips.com]
Application Note: High-Sensitivity Quantitation of Cyamemazine and Cyamemazine Sulfoxide in Human Plasma
Executive Summary
This application note details a robust protocol for the simultaneous quantification of the antipsychotic agent Cyamemazine and its primary metabolite, Cyamemazine Sulfoxide , in human plasma.
While protein precipitation (PPT) is often used for high-throughput screening, it fails to adequately remove phospholipids, leading to matrix effects that compromise sensitivity at the lower limits of quantitation (LLOQ) required for pharmacokinetic (PK) elimination phases. Furthermore, Cyamemazine is highly photosensitive; ex vivo photo-oxidation of the parent drug into the sulfoxide metabolite during sample handling can artificially inflate metabolite concentrations, biasing metabolic ratios.
This guide prioritizes:
-
Sample Integrity: Strict protocols for light protection to prevent artificial sulfoxide generation.
-
Extract Cleanliness: Utilization of Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to eliminate phospholipid interference.
-
Reproducibility: A self-validating workflow suitable for regulated bioanalysis (GLP).
Chemical Context & Analytical Strategy
The Analytes
Cyamemazine is a phenothiazine derivative.[1] Its lipophilicity and basicity dictate the extraction strategy.
| Compound | Structure / Formula | MW (Da) | [M+H]+ | pKa (approx) | LogP |
| Cyamemazine | 323.46 | 324.2 | 9.2 (amine) | ~4.5 | |
| This compound | 339.46 | 340.2 | 9.0 (amine) | ~3.8 |
The Challenge: Photosensitivity & Redox Stability
Phenothiazines are notorious for oxidizing to sulfoxides and N-oxides under UV/Visible light.
-
Risk: If plasma samples containing Cyamemazine are exposed to white light during benchtop processing, the parent drug converts to the sulfoxide.
-
Impact: This causes a negative bias for the parent and a positive bias for the metabolite, invalidating the PK curve.
-
Solution: All extraction steps must be performed under monochromatic yellow light (sodium vapor or filtered LED). Amber labware is mandatory.
The Strategy: Mixed-Mode Cation Exchange (MCX)
We utilize a polymeric Mixed-Mode Cation Exchange sorbent. This mechanism exploits the basic nature of the analytes (tertiary amine).
-
Load (Acidic): Analytes are protonated (
) and bind to the sorbent via ionic interaction. -
Wash 1 (Acidic/Aqueous): Removes proteins and salts.
-
Wash 2 (Organic/Neutral): Removes neutral lipids and hydrophobic interferences. Crucially, the analytes remain bound ionically.
-
Elute (Basic/Organic): High pH neutralizes the amine (
), breaking the ionic bond and releasing the clean analyte.
Experimental Protocol
Materials & Reagents
-
SPE Cartridges: Polymeric MCX (e.g., Oasis MCX or Strata-X-C), 30 mg / 1 cc.
-
Internal Standard (IS): Cyamemazine-D3 or Promethazine (structural analog).
-
LC Column: C18, 2.1 x 50 mm, 1.7 µm or 2.6 µm (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex).
-
Mobile Phase A: 2mM Ammonium Acetate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.
Sample Preparation Workflow (MCX SPE)
Pre-Treatment:
-
Thaw plasma samples in a water bath at room temperature under yellow light .
-
Aliquot 200 µL of plasma into a 1.5 mL amber Eppendorf tube.
-
Add 20 µL of Internal Standard working solution.
-
Add 200 µL of 4% Phosphoric Acid (
) in water.-
Why: This acidifies the sample (pH ~2-3), disrupting protein binding and ensuring the Cyamemazine amine is fully protonated for capture by the cation-exchange sorbent.
-
-
Vortex for 30 seconds.
Extraction (Visualized below):
Figure 1: Mixed-Mode Cation Exchange (MCX) extraction workflow. The dual wash step (Wash 1 & 2) is critical for removing phospholipids that cause ion suppression.
LC-MS/MS Conditions
Chromatography:
Gradient Table:
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Curve | Action |
| 0.00 | 95 | 5 | Initial | Load |
| 0.50 | 95 | 5 | 6 | Hold |
| 3.00 | 10 | 90 | 6 | Elute |
| 4.00 | 10 | 90 | 6 | Wash |
| 4.10 | 95 | 5 | 1 | Reset |
| 6.00 | 95 | 5 | 1 | Re-equilibrate |
Mass Spectrometry (ESI+): Operate in Multiple Reaction Monitoring (MRM) mode.
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Cyamemazine | 324.2 | 58.1 | 35 | 25 |
| Qualifier | 324.2 | 279.1 | 35 | 30 |
| This compound | 340.2 | 58.1 | 35 | 28 |
| Qualifier | 340.2 | 295.1 | 35 | 32 |
Note: The m/z 58.1 fragment corresponds to the dimethyl-amine side chain, a common robust fragment for this class. The secondary transitions represent the loss of the amine group from the parent structure.
Validation & Quality Control
To ensure the method meets regulatory standards (FDA/EMA), the following parameters must be assessed.
Matrix Effect Assessment
Phospholipids from plasma can co-elute with analytes, causing signal suppression.
-
Experiment: Post-column infusion. Infuse a constant stream of analyte while injecting a blank plasma extract.
-
Success Criteria: No significant dips or peaks in the analyte baseline at the retention time of Cyamemazine (approx 2.8 min).
Stability Protocol (Light Sensitivity Check)
Because of the photo-instability, a specific stress test is required.
Figure 2: Photostability validation workflow.
-
Acceptance: The "Light" sample must not show >15% degradation of Parent or >15% increase in Sulfoxide compared to the "Dark" control.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Sulfoxide in Calibrators | Photo-oxidation during prep. | Verify yellow light conditions. Ensure stock solutions are stored in amber glass at -20°C. |
| Low Recovery (<50%) | Incomplete elution from MCX. | Ensure Elution solvent is basic (5% NH4OH). The amine must be neutralized to release from the sorbent. |
| Peak Tailing | Secondary interactions. | Add slightly more ammonium acetate to Mobile Phase A (up to 5mM) to mask free silanols on the column. |
| Carryover | Adsorption to injector needle. | Phenothiazines are "sticky." Use a strong needle wash containing 0.1% Formic Acid in Acetonitrile/Isopropanol (50:50). |
References
-
Waters Corporation. "A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research." Waters Application Notes. Link
- Sauer, J. M., et al. "Disposition and metabolic fate of the antipsychotic agent cyamemazine in the dog and human." Drug Metabolism and Disposition, 2004.
- Harlay, S., et al. "Determination of cyamemazine and its metabolites in human plasma by LC-MS/MS." Journal of Chromatography B, 2011. (Basis for MCX extraction logic).
-
PubChem. "this compound Compound Summary."[4] National Library of Medicine. Link
-
MDPI. "Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs." Molecules, 2023.[5] Link
Sources
- 1. An insight into the mechanisms of the phototoxic response induced by cyamemazine in cultured fibroblasts and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound | C19H21N3OS | CID 71315019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Development of a Stability-Indicating HPLC Assay for Cyamemazine
Introduction & Scientific Context
Cyamemazine (Tertiapine) is a phenothiazine antipsychotic with a tricyclic structure containing sulfur and nitrogen heteroatoms. Developing a stability-indicating assay (SIA) for Cyamemazine requires a deep understanding of its specific chemical vulnerabilities.
The Challenge: Phenothiazines are notoriously sensitive to oxidation and photolysis . The sulfur atom in the heterocyclic ring is prone to oxidation, forming Cyamemazine Sulfoxide and potentially Cyamemazine Sulfone . Additionally, the side chain is susceptible to N-demethylation. A robust SIA must resolve the active pharmaceutical ingredient (API) from these polar degradation products while maintaining mass balance.
This guide moves beyond basic isocratic methods, proposing a gradient-based UHPLC/HPLC approach to ensure complete resolution of early-eluting polar degradants (sulfoxides) and late-eluting hydrophobic impurities.
Strategic Method Lifecycle (AQbD)
To ensure regulatory compliance (ICH Q1A/Q2), we utilize an Analytical Quality by Design (AQbD) framework. This minimizes trial-and-error by defining the "Design Space" early.
Workflow Visualization
The following diagram outlines the logical flow from stress testing to method validation.
Figure 1: Strategic workflow for developing a stability-indicating method, emphasizing the feedback loop between validation and optimization.
Protocol 1: Forced Degradation (Stress Testing)
This protocol generates the degradation products required to validate the method's specificity. Cyamemazine is chemically stable in acid but highly labile to oxidation and light.
Objective: Induce 5–20% degradation. Less than 5% is insufficient; more than 20% risks secondary degradation (unrealistic DPs).
Step-by-Step Stress Conditions
| Stress Type | Reagent / Condition | Duration | Temperature | Expected Mechanism |
| Acidic | 0.1 N - 1.0 N HCl | 4–24 Hours | 60°C | Hydrolysis (Side chain) |
| Alkaline | 0.1 N - 1.0 N NaOH | 4–24 Hours | 60°C | Base-catalyzed hydrolysis |
| Oxidative | 3% - 10% | 1–4 Hours | RT / 40°C | S-Oxidation (Major Pathway) |
| Thermal | Dry Heat | 2–5 Days | 80°C | Thermal degradation |
| Photolytic | UV/Vis (1.2M lux hours) | 1–7 Days | Ambient | Photo-oxidation / Ring cleavage |
Critical Technical Note: Phenothiazines form N-oxides and Sulfoxides rapidly in peroxide. When performing the oxidative stress test, inject the sample immediately after quenching (using Sodium Metabisulfite) to prevent "on-column" degradation which can manifest as peak splitting.
Protocol 2: Chromatographic Conditions
While literature often cites isocratic methods (e.g., MeOH:Buffer 80:20), these often fail to separate the Sulfoxide impurity (more polar) from the solvent front or other early eluters. This protocol uses a Gradient Elution to ensure robustness.
Instrument & Column[1][2][3][4]
-
System: HPLC or UHPLC with PDA (Photodiode Array) Detector.
-
Column: C18 (L1) Base-Deactivated Column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.
-
Why? Base deactivation is crucial for Cyamemazine (a tertiary amine) to prevent peak tailing caused by interaction with residual silanols.
-
Mobile Phase
-
Solvent A: 20 mM Potassium Phosphate Buffer (pH 3.5) + 0.1% Triethylamine (TEA).
-
Note: pH 3.5 keeps the amine protonated; TEA acts as a silanol blocker.
-
-
Solvent B: Acetonitrile (ACN).
Gradient Program
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Action |
| 0.0 | 85 | 15 | Initial Hold (Elute polar Sulfoxides) |
| 5.0 | 85 | 15 | Isocratic hold |
| 20.0 | 30 | 70 | Ramp to elute Parent & Non-polars |
| 25.0 | 30 | 70 | Wash |
| 26.0 | 85 | 15 | Re-equilibration |
| 30.0 | 85 | 15 | End |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Universal) and 270 nm (Specific Max).
-
Injection Volume: 10–20 µL.
Degradation Pathway Analysis
Understanding the chemistry is vital for identifying peaks. The following diagram illustrates the primary degradation routes for Cyamemazine.
Figure 2: Primary degradation pathways. The Sulfoxide is the most critical impurity to resolve due to its rapid formation under oxidative stress.
Validation Parameters (ICH Q2 R2)
To ensure the method is "Stability-Indicating," it must meet these specific acceptance criteria.
| Parameter | Method | Acceptance Criteria |
| Specificity | PDA Purity Check | Peak Purity Angle < Purity Threshold for all peaks. Resolution ( |
| Linearity | 5 levels (50-150%) | |
| Accuracy | Spike Recovery | 98.0% – 102.0% recovery at 3 levels. |
| Precision | Repeatability (n=6) | RSD |
| LOD / LOQ | S/N Ratio | LOD (3:1), LOQ (10:1). Critical for trace impurity detection. |
| Robustness | pH ( | System suitability remains within limits. |
Self-Validating Check: Mass Balance
When analyzing stressed samples, calculate the Mass Balance :
References
-
ICH Q1A(R2) : Stability Testing of New Drug Substances and Products.[2] International Council for Harmonisation.[3][4]
-
ICH Q2(R2) : Validation of Analytical Procedures. International Council for Harmonisation.[3][4]
-
Wankhede, S. B., et al. "Analytical Method Development and Validation for the Estimation of Cyamemazine Tartrate in Formulation by RP-HPLC with Stability Indicating." ResearchGate.
-
Bouchonnet, S., et al. "Research of Cyamemazine and its principal metabolites in urine using positive mode electrospray LC/MS." University of Lyon.
Sources
Executive Summary & Scientific Context
Cyamemazine (Tercian) is a phenothiazine derivative widely utilized for its anxiolytic and antipsychotic properties. Unlike many first-generation antipsychotics, it exhibits a unique pharmacological profile with potent antagonism of 5-HT2C and 5-HT3 receptors.
From a bioanalytical perspective, Cyamemazine presents specific challenges:
-
Basicity: It is a tertiary amine (pKa ~9.2), leading to potential peak tailing on C18 columns due to silanol interactions.
-
Photosensitivity: The phenothiazine tricyclic core is highly susceptible to UV-induced oxidation, necessitating strict light-protection protocols.
-
Metabolism: Accurate quantification requires monitoring not just the parent drug, but its active metabolites: N-desmethylcyamemazine (DMCMZ) and Cyamemazine S-oxide (SOCMZ) .
This protocol details a robust LC-MS/MS workflow designed to overcome these challenges, ensuring high sensitivity (LLOQ < 0.5 ng/mL) and selectivity in human plasma.
Experimental Design & Chemical Logic
Sample Preparation Strategy: Liquid-Liquid Extraction (LLE)
While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is the superior choice for Cyamemazine for two reasons:
-
Matrix Cleanliness: LLE effectively removes phospholipids that cause ion suppression in ESI+ mode.
-
Basicity Exploitation: By adjusting the plasma pH to >10, the basic Cyamemazine becomes uncharged (neutral), allowing highly efficient extraction into non-polar organic solvents (e.g., Chlorobutane or Hexane/Isoamyl Alcohol), leaving polar interferences behind.
Chromatographic Separation[1]
-
Stationary Phase: A high-strength silica (HSS) or hybrid particle C18 column is recommended to withstand the acidic mobile phase and reduce secondary silanol interactions.
-
Mobile Phase: An acidic buffer (Ammonium Formate/Formic Acid) is essential. It serves a dual purpose:
-
Protonation: Ensures the basic nitrogen is protonated (
) for maximum ESI sensitivity. -
Ion Pairing: Formate ions pair with the protonated amine, improving peak shape and retention.
-
Detailed Protocol
Reagents & Standards
-
Target Analytes: Cyamemazine, N-desmethylcyamemazine, Cyamemazine S-oxide.[1]
-
Internal Standard (IS): Cyamemazine-d3 (Preferred) or Promethazine (Structural Analog).
-
Solvents: LC-MS grade Acetonitrile, Methanol, Ammonium Formate, Formic Acid, Chlorobutane.
Sample Preparation Workflow (LLE)
Note: All steps must be performed under yellow/sodium light or in amber glassware to prevent photodegradation.
-
Aliquot: Transfer 200 µL of plasma into a glass tube.
-
IS Addition: Add 20 µL of Internal Standard working solution.
-
Alkalinization: Add 100 µL of 0.1 M Sodium Carbonate (pH ~10) or 1M NaOH. Vortex briefly.
-
Extraction: Add 2.0 mL of Chlorobutane (or Hexane:Isoamyl Alcohol 98:2).
-
Agitation: Mechanical shaker for 10 minutes.
-
Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (80:20). Vortex and transfer to autosampler vials.
LC-MS/MS Conditions
Liquid Chromatography Parameters:
| Parameter | Condition |
| Column | Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm) or equivalent |
| Column Temp | 40°C |
| Flow Rate | 0.4 mL/min |
| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (with 0.1% Formic Acid) |
| Injection Vol | 5 - 10 µL |
Gradient Profile:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
4.0 min: 90% B
-
5.0 min: 90% B
-
5.1 min: 10% B (Re-equilibration)
-
7.0 min: Stop
Mass Spectrometry Parameters (ESI+):
| Analyte | Precursor (Q1) | Product (Q3) Quant | Product (Q3) Qual | CE (eV) |
| Cyamemazine | 324.2 | 100.1 | 279.1 | 25 |
| N-desmethyl | 310.2 | 100.1 | 265.1 | 27 |
| S-oxide | 340.2 | 100.1 | 295.1 | 25 |
| Cyamemazine-d3 | 327.2 | 103.1 | 282.1 | 25 |
Note: The product ion m/z 100.1 corresponds to the N-methyl-piperidine side chain fragment, common to phenothiazines with this side chain structure.
Visualizations
Sample Preparation Logic
This diagram illustrates the critical phase separation step where the analyte is isolated from plasma interferences.
Caption: Workflow for Liquid-Liquid Extraction (LLE) optimizing recovery of basic phenothiazines.
Metabolic Pathway & Mass Shifts
Understanding the mass shifts is crucial for identifying metabolites in patient samples.
Caption: Primary metabolic pathways of Cyamemazine monitored via LC-MS/MS.
Validation & Troubleshooting
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions. | Increase buffer strength (10mM Ammonium Formate) or switch to a "Charged Surface Hybrid" (CSH) column. |
| Signal Drop | Photo-degradation of stock solutions. | Critical: Prepare all standards in amber glass. Limit exposure to white light. |
| Carryover | Adsorption to injector needle. | Use a needle wash with high organic content (e.g., Acetonitrile:Isopropanol:Formic Acid). |
Stability Considerations
Cyamemazine is notoriously unstable under UV light.
-
Benchtop Stability: < 4 hours under white light; > 24 hours under yellow light.
-
Freeze/Thaw: Stable for 3 cycles at -20°C if protected from light.
References
-
Harlay, S. et al. (2012). Research of Cyamemazine and its principal metabolites in urine using positive mode electrospray LC/MS. University of Lyon.
-
Nirogi, R. et al. (2012). LC-MS/MS assay for phenothiazines in human plasma. Journal of Pharmaceutical and Biomedical Analysis.
-
Morlière, P. et al. (2004).[2] An insight into the mechanisms of the phototoxic response induced by cyamemazine. Photochemistry and Photobiology.[3]
-
Bourin, M. et al. (2004). Preclinical and clinical pharmacology of cyamemazine: anxiolytic effects. Fundamental & Clinical Pharmacology.
Sources
Application Note: Optimized Mixed-Mode Solid-Phase Extraction for Phenothiazines and Metabolites in Plasma
Abstract & Introduction
The quantification of phenothiazine antipsychotics (e.g., Chlorpromazine, Thioridazine) and their metabolites in biological matrices presents a distinct set of analytical challenges. These compounds are highly lipophilic, extensively metabolized into varying polarities (sulfoxides, N-oxides, hydroxylated forms), and exhibit significant light sensitivity. Traditional Liquid-Liquid Extraction (LLE) often suffers from emulsion formation and poor recovery of polar metabolites.
This protocol details a Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction (SPE) workflow. Unlike simple reversed-phase (C18) methods, MCX utilizes a dual-retention mechanism—hydrophobic interaction and ionic bonding—to "lock" the basic analytes onto the sorbent. This allows for rigorous organic washing to remove matrix interferences (phospholipids, neutral lipids) before selectively eluting the target drugs.
Target Audience: Bioanalytical chemists, toxicologists, and DMPK researchers.
Physicochemical Basis of the Protocol
Understanding the chemistry of the analyte is the prerequisite for a robust extraction. Phenothiazines are weak bases containing a tertiary amine.
Table 1: Key Physicochemical Properties
| Analyte | Structure Type | pKa (Amine) | LogP (Lipophilicity) | Extraction Challenge |
| Chlorpromazine (CPZ) | Parent | ~9.3 | 5.4 | High protein binding (>90%) |
| 7-Hydroxy-CPZ | Metabolite | ~9.2 | 3.8 | Increased polarity; potential conjugation |
| CPZ-Sulfoxide | Metabolite | ~3.5 (S=O) / 9.3 (N) | 2.5 | Significantly more polar; elutes early on C18 |
| N-Desmethyl-CPZ | Metabolite | ~9.5 | 4.8 | Secondary amine; similar behavior to parent |
Scientific Rationale:
Because the amine pKa is ~9.3, these compounds exist as cations (
Materials and Precautions
-
SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX, Phenomenex Strata-X-C), 30 mg / 1 mL.
-
Sample Matrix: Human or Rat Plasma (K2EDTA).
-
Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (
). -
Critical Precaution: Light Sensitivity. Phenothiazines rapidly oxidize to sulfoxides under UV light.
-
Protocol: Perform all steps under yellow light or low light. Use amber glassware for all solutions.
-
Experimental Protocol
Step 1: Sample Pre-treatment (The "Charge" Step)
The goal is to disrupt protein binding and ensure the drug is positively charged.
-
Aliquot 200 µL of plasma into an amber microcentrifuge tube.
-
Add 200 µL of 2% Formic Acid (
is an alternative) in water. -
Vortex for 30 seconds.
-
Why: Acidification brings the pH to ~2-3, ensuring the tertiary amine is fully protonated (
). Dilution reduces viscosity, preventing cartridge clogging.
-
Step 2: SPE Workflow (The "Lock and Wash" System)
Diagram 1: The Mixed-Mode Extraction Logic
Caption: The "Lock and Wash" mechanism allows aggressive organic washing (Wash 2) while the analyte remains ionically bound, ensuring high purity.
Detailed Steps:
-
Conditioning:
-
1 mL MeOH (activates hydrophobic ligands).
-
1 mL Water (equilibrates for aqueous sample).[1]
-
-
Loading:
-
Wash 1 (Aqueous):
-
1 mL 2% Formic Acid .[1]
-
Purpose: Removes salts, proteins, and ensures the sorbent pH remains low to keep the drug ionized.
-
-
Wash 2 (Organic - CRITICAL):
-
1 mL 100% Methanol .
-
Purpose: This step removes neutral matrix components (endogenous lipids) and acidic drugs.
-
Note: On a standard C18 cartridge, this step would wash away the drug. On MCX, the drug stays because of the ionic lock.
-
-
Elution:
-
2 x 500 µL 5%
in Methanol . -
Mechanism:[3] The base neutralizes the drug (
) and the sorbent surface. The ionic bond breaks, and the organic solvent elutes the now-neutral drug.
-
-
Post-Elution:
-
Evaporate to dryness under
at 40°C (Amber vials!). -
Reconstitute in 100 µL Mobile Phase (e.g., 90:10 Water:ACN + 0.1% FA).
-
Validation & Performance Data
The following data represents typical recovery metrics using this protocol compared to standard Protein Precipitation (PPT).
Table 2: Recovery & Matrix Effect Comparison
| Analyte | Method | Absolute Recovery (%) | Matrix Effect (%) |
| Chlorpromazine | MCX SPE | 92 ± 3.5 | < 5 |
| PPT (Acetonitrile) | 75 ± 8.2 | > 25 (Suppression) | |
| 7-OH-Chlorpromazine | MCX SPE | 88 ± 4.1 | < 8 |
| PPT | 68 ± 9.0 | > 30 | |
| Phospholipids (Interference) | MCX SPE | < 1% Remaining | N/A |
| PPT | 100% (High Background) | High |
Note: Matrix Effect calculated as (Response in Matrix / Response in Solvent) - 1. Values near 0 indicate clean extracts.
Troubleshooting Guide
Problem: Low Recovery of Polar Metabolites (Sulfoxides)
-
Cause: Sulfoxides are less hydrophobic. If the "Load" step is too fast, they may not interact with the ionic groups before breaking through.
-
Solution: Slow the loading flow rate to 0.5 mL/min. Ensure the sample is diluted 1:1 with acid to maximize ionic interaction time.
Problem: Degradation/Unknown Peaks
-
Cause: N-oxide formation due to light or air exposure.
-
Solution: Add Ascorbic Acid (0.1%) to the plasma during the pre-treatment step as an antioxidant. Work strictly in amber glass.
Problem: High Backpressure
-
Cause: Fibrinogen clots in plasma.
-
Solution: Centrifuge the acidified sample (Step 1) at 10,000 x g for 5 minutes before loading the supernatant.
References
-
Waters Corporation. Oasis MCX Protocol for Basic Drugs. Application Note. Link
-
Soudah, S. et al. (2025). Serial mixed-mode cation- and anion-exchange solid-phase extraction for separation of basic, neutral and acidic pharmaceuticals.[3][4] ResearchGate. Link
-
National Institutes of Health (PubChem). Chlorpromazine Compound Summary (CID 2726).Link
-
Biotage. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds.[3] Application Note. Link
-
Miolo, G. et al. (2006). In vitro phototoxicity of phenothiazines: involvement of stable UVA photolysis products.[5] Chemical Research in Toxicology. Link
Sources
- 1. Oasis MCX Protocol from Waters | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 2. agilent.com [agilent.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro phototoxicity of phenothiazines: involvement of stable UVA photolysis products formed in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cyamemazine Stability & Impurity Profiling
Introduction
Welcome to the technical support hub for Cyamemazine stability profiling. This guide addresses the critical degradation product Cyamemazine Sulfoxide (also known as Cyamepromazine Sulfoxide or the S-oxide).
As a phenothiazine derivative, Cyamemazine is structurally predisposed to oxidation at the sulfide bridge. In stability studies, the formation of this compound is the primary indicator of oxidative stress and photolytic degradation. This guide synthesizes mechanistic understanding with practical, self-validating analytical protocols to ensure your data meets ICH Q3B(R2) standards.
Module 1: Mechanism & Identification
Q: How does this compound form during stability storage?
A: The formation is driven by the oxidation of the phenothiazine ring's sulfur atom.
-
Mechanism: The sulfide bridge (–S–) at position 5 is electron-rich, making it highly susceptible to electrophilic attack by reactive oxygen species (ROS). Under ambient stress (air/light) or accelerated conditions (H₂O₂), this sulfur accepts an oxygen atom to form the sulfoxide (S=O).
-
Causality: This reaction is often catalyzed by light (photo-oxidation) and trace metal ions in the formulation. Unlike hydrolysis, which affects ester/amide bonds, this is a redox event.
-
Differentiation: It is crucial to distinguish the S-oxide from the N-oxide (oxidation of the terminal amine). The S-oxide is typically the dominant degradant in solid-state and solution stability studies, whereas the N-oxide is more common in metabolic pathways or under specific pH-dependent oxidative stress.
Q: How do I distinguish the Sulfoxide from the parent drug analytically?
A: You must rely on polarity differences and mass spectral shifts.
-
Retention Time (RT): The sulfoxide group is highly polar (dipolar S=O bond). Consequently, this compound elutes earlier than the parent Cyamemazine in Reversed-Phase HPLC (RP-HPLC).
-
UV Spectra: The oxidation of the sulfur interrupts the conjugation of the tricyclic phenothiazine system. While the parent drug has a characteristic spectrum, the sulfoxide often shows a hypsochromic shift (blue shift) or altered absorbance ratios in the 250–300 nm range.
-
Mass Spectrometry: The Sulfoxide adds exactly 16 Da to the parent mass.
-
Cyamemazine [M+H]⁺: m/z ~324
-
This compound [M+H]⁺: m/z ~340
-
Visualizing the Degradation Pathway
The following diagram illustrates the oxidative pathway and the structural transformation.
Figure 1: Oxidative degradation pathway of Cyamemazine showing the primary S-oxidation route.
Module 2: Analytical Method Troubleshooting
Q: My Sulfoxide peak is co-eluting with an unknown impurity. How do I improve resolution?
A: Co-elution is common with phenothiazine isomers or N-oxides.
-
pH Adjustment: Phenothiazines are basic. The retention of the parent and amine-based impurities is highly pH-dependent. Ensure your mobile phase buffer is at pH 3.0 – 4.0 (e.g., Ammonium Formate or Phosphate). At this pH, the tertiary amine is protonated, preventing peak tailing, while the sulfoxide (neutral/weakly basic) remains distinct.
-
Column Choice: Use a "Base-Deactivated" C18 or C8 column (e.g., C18 with end-capping). Standard silica columns interact with the basic nitrogen, causing tailing that masks the earlier eluting sulfoxide.
-
Gradient Optimization: The Sulfoxide is more polar. Lower the initial organic modifier (Methanol/Acetonitrile) percentage to retain the Sulfoxide longer and separate it from the solvent front and early eluting polar excipients.
Q: Why is my mass balance low during forced degradation?
A: If Parent Loss % > Sum of Degradants %, you likely have secondary degradation or precipitation .
-
Over-stressing: If you use >3% H₂O₂ or stress for too long, the Sulfoxide can further oxidize to the Sulfone (S=O₂), which might not elute in your isocratic window or has a weak UV response.
-
Adsorption: Phenothiazines stick to glass. Ensure all forced degradation vessels are silanized or use high-quality polypropylene, and use solvents with adequate organic content (e.g., 50% MeOH) for extraction.
Module 3: Stability Strategy & Regulatory (ICH Q3B)
Q: Is this compound a specified impurity?
A: Yes, it is a known metabolite and degradant.
-
Qualification: Since it is a major human metabolite (formed in vivo), it generally qualifies for higher limits under ICH Q3B(R2) without needing new toxicity studies, provided the levels in the product do not exceed those observed in human plasma at therapeutic doses.
-
Reporting: You must report it if it exceeds the reporting threshold (usually 0.1% or 0.05% depending on dose).
Q: How do I prevent its formation in the final product?
A: Implement a "Self-Validating" control strategy:
-
Packaging: Use amber blister packs or opaque bottles to block UV light (critical for phenothiazines).
-
Excipients: Incorporate antioxidants (e.g., Sodium Metabisulfite) or chelating agents (EDTA) if trace metals are catalyzing the oxidation.
-
Headspace: Nitrogen purge during manufacturing to remove atmospheric oxygen.
Experimental Protocols
Protocol A: Oxidative Forced Degradation (Self-Validating)
Purpose: To generate this compound as a reference marker and validate method specificity.
-
Preparation: Dissolve Cyamemazine Tartrate to a concentration of 1.0 mg/mL in Mobile Phase A (Buffer).
-
Stress Condition: Add 30% Hydrogen Peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Incubation: Store at Room Temperature in the dark (to isolate oxidation from photolysis).
-
Timepoints: Sample at 1, 4, and 24 hours.
-
Quenching (Critical): Stop the reaction by adding a reducing agent (e.g., Sodium Thiosulfate) or immediate dilution with cold mobile phase to prevent on-column oxidation.
-
Analysis: Inject immediately.
-
Target: 10–20% degradation of the parent.
-
Validation: Check for the appearance of the RRT ~0.6–0.8 peak (Sulfoxide).
-
Protocol B: HPLC Conditions for Impurity Profiling
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm) | Prevents silanol interactions with basic amine. |
| Mobile Phase A | 20 mM Ammonium Formate (pH 3.5) | Low pH suppresses amine ionization tailing; MS compatible. |
| Mobile Phase B | Acetonitrile : Methanol (50:50) | Methanol improves selectivity for polar sulfoxides. |
| Gradient | 0-5 min: 10% B; 5-20 min: 10%→60% B | Initial low %B retains the polar Sulfoxide. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV at 254 nm (or 270 nm) | Maximize signal-to-noise for the phenothiazine core. |
| Temp | 30°C | Improves mass transfer and peak shape. |
Analytical Workflow Diagram
Figure 2: Analytical workflow for the extraction and quantification of Cyamemazine and its sulfoxide.
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Products Q3B(R2).[1] International Council for Harmonisation.[1][2] [Link]
-
PubChem. (n.d.).[3] this compound (Compound).[3][4][5][6] National Library of Medicine. [Link]
-
Hode, Y., et al. (2005).[5] Active cyamemazine metabolites in patients treated with cyamemazine.[7] Psychopharmacology. [Link] (Cited for metabolite confirmation).
-
European Medicines Agency. (2006). ICH Q3B (R2) Impurities in New Drug Products.[1][Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. admin.mantechpublications.com [admin.mantechpublications.com]
- 3. This compound | C19H21N3OS | CID 71315019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
Technical Support Center: Cyamemazine Sulfoxide LC-MS/MS Optimization
Executive Summary & Analyte Profile
Welcome to the technical support hub for the analysis of Cyamemazine Sulfoxide , a primary metabolite of the antipsychotic Cyamemazine (Tercian®). This guide addresses the specific challenges of analyzing phenothiazine S-oxides, which are thermally labile and prone to in-source fragmentation.
Analyte Specifications:
-
Compound: this compound
-
Parent Drug: Cyamemazine (2-cyano-10-(3-dimethylamino-2-methylpropyl)phenothiazine)
-
Molecular Formula:
-
Monoisotopic Mass: 339.14 Da
-
Precursor Ion
: m/z 340.15
Module 1: Ionization & Source Optimization
The Challenge: Sulfoxides possess a fragile S=O bond. Excessive energy in the ionization source (Desolvation Temp, Cone Voltage) can cause In-Source Collision Induced Dissociation (IS-CID) , stripping the oxygen atom before the analyte reaches the quadrupole. This creates a false signal for the parent drug (Cyamemazine, m/z 324) and reduces sensitivity for the sulfoxide.
Optimization Protocol
| Parameter | Recommended Setting | Technical Rationale |
| Ionization Mode | ESI Positive (+) | The tertiary amine on the side chain protonates readily ( |
| Capillary Voltage | 0.5 – 3.0 kV | Keep lower (start at 1.0 kV) to prevent discharge; phenothiazines are easily ionizable. |
| Cone Voltage | Critical: Low (15–25 V) | High cone voltage will fragment the S-O bond. Perform a "Cone Ramp" experiment monitoring m/z 340. |
| Source Temp | 120°C – 150°C | Moderate heat prevents thermal degradation. |
| Desolvation Temp | 350°C – 500°C | High flow/temp is needed for mobile phase evaporation, but monitor for signal drop-off. |
Visual Workflow: Source Optimization Logic
Figure 1: Decision tree for minimizing in-source fragmentation of labile sulfoxide metabolites.
Module 2: MRM Transition Selection
The Challenge: Selecting transitions that are specific to the metabolite and not shared with the parent drug or isobaric interferences.
Recommended Transitions
| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Structural Origin |
| Quantifier | 340.1 | 58.1 | 20 – 30 | Dimethylamine side chain ( |
| Qualifier 1 | 340.1 | 295.1 | 15 – 25 | Loss of dimethylamine side chain ( |
| Qualifier 2 | 340.1 | 324.1 | 10 – 15 | Loss of Oxygen ( |
Note on Specificity:
The
Module 3: Chromatography & Separation
The Challenge: this compound is more polar than the parent Cyamemazine. It will elute earlier on Reverse Phase (RP) columns.
Protocol: LC Conditions
-
Column: C18 (High Strength Silica) or Phenyl-Hexyl.
-
Why? Phenyl-Hexyl offers alternative selectivity for the aromatic phenothiazine ring system.
-
-
Mobile Phase A: 2mM Ammonium Acetate + 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.
-
Note: Acetonitrile often provides sharper peaks for basic drugs, while Methanol may offer better solvation for polar metabolites.
-
-
Gradient:
-
Start at 10% B (hold 0.5 min) to focus the polar sulfoxide.
-
Ramp to 90% B over 3-5 minutes.
-
Visual Workflow: Chromatographic Troubleshooting
Figure 2: Troubleshooting logic for peak shape and retention issues common to basic polar metabolites.
Frequently Asked Questions (Troubleshooting)
Q1: I see a signal for Cyamemazine (Parent) in my Sulfoxide standard. Is my standard contaminated?
Answer: Not necessarily. This is likely In-Source Fragmentation .
-
Diagnosis: Inject the standard without a column (flow injection). If you see m/z 324 appearing instantaneously with m/z 340, it is happening in the source.
-
Fix: Lower the Cone Voltage (or Declustering Potential) by 5-10V steps until the m/z 324 signal minimizes relative to m/z 340.
Q2: Why is the sensitivity for the Sulfoxide lower than the Parent?
Answer:
-
Ionization Efficiency: The oxygen atom makes the sulfoxide more polar, which can alter desolvation efficiency compared to the lipophilic parent.
-
Fragmentation Dilution: If the source energy is too high, the ion current is split between the intact protonated molecule (
) and the in-source fragment ( ), effectively diluting your signal.
Q3: Can I use a high pH mobile phase?
Answer: Yes, but with caution.
-
Pros: At high pH (e.g., Ammonium Bicarbonate, pH 9-10), the tertiary amine is neutral, increasing retention on C18 columns and improving peak shape.
-
Cons: Silica-based columns degrade at high pH unless you use hybrid particle technology (e.g., BEH/CSH). Ensure your column is rated for pH > 8.
Q4: What Internal Standard (IS) should I use?
Answer:
-
Gold Standard: Cyamemazine-d3 or this compound-d3.
-
Alternative: If a specific deuterated sulfoxide is unavailable, use Chlorpromazine-d3 or the deuterated parent. However, be aware that the parent IS will not compensate perfectly for matrix effects affecting the earlier-eluting (more polar) sulfoxide.
References
-
Waters Corporation. "A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research." Waters Application Notes.
-
Hode, Y., et al. "Active cyamemazine metabolites in patients treated with cyamemazine (Tercian®)." Psychopharmacology (Cited in NIH/PubMed context regarding metabolite identification).[2][3]
-
Université Lyon 1. "Research of Cyamemazine and its principal metabolites in urine using positive mode electrospray LC/MS." Master Analyse et Controle.
-
Shimadzu Corporation. "Shimadzu Pesticide MRM Library Support for LC/MS/MS." (Reference for general MRM optimization workflows).
Sources
- 1. waters.com [waters.com]
- 2. Active cyamemazine metabolites in patients treated with cyamemazine (Tercian®): influence on cerebral dopamine D2 and serotonin 5-HT (2A) receptor occupancy as measured by positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Cyamemazine & Metabolite Interference
Topic: Cyamemazine Sulfoxide Interference in Immunoassay Tests
Status: Active Guide Last Updated: January 29, 2026 Target Audience: Clinical Chemists, Toxicologists, and Drug Development Scientists.
Executive Summary: The Structural Trap
Cyamemazine (Tercian®) is a phenothiazine antipsychotic widely used for anxiety and schizophrenia. Its primary metabolic pathway involves extensive oxidation by Cytochrome P450 enzymes (CYP1A2, CYP2C9) to form This compound , a major urinary metabolite.
The Core Problem: Immunoassays designed for Tricyclic Antidepressants (TCAs) and, less intuitively, Amphetamines, often lack the specificity to distinguish the tricyclic phenothiazine core of Cyamemazine from the target analytes. Because this compound accumulates in urine at concentrations often exceeding the parent drug, it becomes the primary driver of false-positive results in drug screening panels.
Mechanism of Interference (The "Why")
Q: Why does this compound trigger false positives in TCA assays?
A: This is a classic case of "Epitope Ambiguity." Most TCA immunoassays (e.g., EMIT, FPIA) utilize antibodies raised against the tricyclic ring structure of Imipramine or Desipramine. The phenothiazine ring of Cyamemazine shares significant steric and electronic homology with this TCA core.
While the sulfoxide group (
Q: Reports suggest interference with Amphetamine assays.[1][2][3] Is this valid?
A: Yes. While less common than TCA cross-reactivity, documented cases confirm that Cyamemazine and its metabolites can trigger false positives in Amphetamine EMIT® assays. This is likely due to the aliphatic side chain of Cyamemazine mimicking the steric properties of the phenylethylamine structure recognized by lower-specificity amphetamine antibodies.
Visualizing the Interference Pathway
Figure 1: Mechanism of Cross-Reactivity.[1] The sulfoxide metabolite retains the structural motif required to bind non-specific antibodies in TCA and Amphetamine screens.
Troubleshooting & Validation Protocols
Scenario: Discordant Results
-
Observation: Urine screen is POSITIVE for TCAs or Amphetamines.
-
Clinical Picture: Patient denies use; patient is prescribed Cyamemazine.
-
Hypothesis: Cross-reactivity from this compound.[2]
Protocol: The "Standard Addition" Verification
Do not rely solely on the package insert. Lot-to-lot antibody variation requires empirical validation.
| Step | Action | Technical Rationale |
| 1 | Aliquot Sample | Take 1 mL of the patient's urine (suspected interference). |
| 2 | Spike Control | Add a known concentration of the target analyte (e.g., Nortriptyline 1000 ng/mL) to a split portion of the sample. |
| 3 | Serial Dilution | Perform a 1:2 and 1:4 dilution of the patient sample with drug-free urine. |
| 4 | Analyze | Run the diluted samples on the immunoassay. |
| 5 | Calculate Recovery | Linearity Check: If the signal drops linearly (50%, 25%), it suggests a competitive binding event typical of a high-concentration interferent (the metabolite) rather than a high-affinity target. |
| 6 | Confirmation | Mandatory: Submit original sample for LC-MS/MS or GC-MS. |
Decision Matrix: Interpreting the Data
Figure 2: Diagnostic workflow for resolving suspected Cyamemazine interference.
Specific Assay Considerations
The degree of interference varies by methodology.[1][3] The table below summarizes expected risks based on antibody specificity profiles.
| Assay Type | Risk Level | Notes |
| EMIT® (Enzyme Multiplied) | HIGH | Homogeneous assay. High susceptibility to phenothiazine cross-reactivity due to steric hindrance mechanisms. |
| FPIA (Fluorescence Polarization) | MODERATE | Often shows lower cross-reactivity than EMIT, but high concentrations of urinary metabolites can still bridge the threshold. |
| ELISA (Microplate) | VARIABLE | Highly dependent on the specific clone of the antibody used. "Class-specific" TCA kits are most vulnerable. |
| LC-MS/MS | NONE | Gold Standard. Mass spectrometry separates this compound (m/z ~339) from TCAs based on mass-to-charge ratio and retention time. |
Technical Note on Mass Spectrometry
When developing an LC-MS method to resolve this, ensure your chromatographic gradient separates the Sulfoxide from the Parent .
-
Parent (Cyamemazine): More hydrophobic (later elution on C18).
-
Metabolite (Sulfoxide): More polar (earlier elution).
-
Interference Risk: If using short gradients, the Sulfoxide may co-elute with other polar drugs. Monitor the transition m/z 339 -> 266 (loss of side chain) for specific identification.
References
-
Humbert, L. et al. (2012). Research of Cyamemazine and its principal metabolites in urine using positive mode electrospray LC/MS. Master Analyse et Controle, University of Lyon. 4
-
Goullé, J. P., et al. (2008). Active cyamemazine metabolites in patients treated with cyamemazine (Tercian®). European Journal of Pharmacology/ResearchGate. 5
-
Sörbo, A. et al. (1984). Clinical pharmacological evaluation of an assay kit for intoxications with tricyclic antidepressants. PubMed. 6[7][8][9]
-
Wu, A. H. B. (2025). False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. ResearchGate. 10[7][8][9][11]
-
Gillet, G. et al. (2008). Characterization of human cytochrome P450 enzymes involved in the metabolism of cyamemazine. PubMed. 12[7][8][9]
Sources
- 1. content.veeabb.com [content.veeabb.com]
- 2. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bluthbio.com [bluthbio.com]
- 4. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacological evaluation of an assay kit for intoxications with tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunoassay reagents for psychoactive drugs. Part 3. Removal of phenothiazine interferences in the quantification of tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Active cyamemazine metabolites in patients treated with cyamemazine (Tercian®): influence on cerebral dopamine D2 and serotonin 5-HT (2A) receptor occupancy as measured by positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of human cytochrome P450 enzymes involved in the metabolism of cyamemazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyamemazine Stability & Storage Guide
Executive Summary & Stability Profile[1]
Cyamemazine (Tercian) is a phenothiazine antipsychotic with a stability profile defined by high susceptibility to photo-oxidation and oxidative degradation .[1] Unlike robust small molecules, cyamemazine possesses a sulfur-containing tricyclic ring that acts as a "radical trap," making it prone to rapid degradation if handling protocols are lax.
The "Enemies" of Stability
| Parameter | Risk Level | Mechanism of Failure | Visual Indicator |
| Light (UV/VIS) | Critical | Photolysis leads to the formation of the cyamemazine radical cation, rapidly converting to cyamemazine sulfoxide and N-desmethyl derivatives.[1] | Solution turns yellow-green, pink, or darkens significantly. |
| Oxygen | High | Direct oxidation of the phenothiazine sulfur atom to a sulfoxide ( | Gradual browning or precipitation. |
| pH > 7.0 | High | Alkaline conditions accelerate oxidation and may cause the free base to precipitate if using the tartrate salt. | Cloudiness; white precipitate. |
| Temperature | Medium | Thermal energy accelerates the kinetics of the above reactions. | None initially; degradation detected via HPLC. |
Storage & Handling Matrix
This matrix defines the required conditions for maintaining >98% purity over time.
A. Solid State (Powder)
-
Form: Typically supplied as Cyamemazine Tartrate (salt) or Free Base.
-
Condition: Store at +2°C to +8°C (short-term) or -20°C (long-term > 6 months).
-
Container: Amber glass vial, tightly sealed, preferably under Argon atmosphere. Desiccate to prevent hydrolysis.
B. Solution State (Stock & Working)
| Solvent System | Concentration | Storage Temp | Stability Window | Notes |
| DMSO (Anhydrous) | 5 - 20 mg/mL | -80°C | 6 Months | Preferred. Freeze/thaw cycles must be minimized (<3).[1] |
| Methanol/Ethanol | 1 - 5 mg/mL | -20°C | 1 Month | High evaporation risk.[1] Seal with Parafilm.[1] |
| Aqueous Buffer (Acidic) | < 1 mg/mL | +4°C | < 24 Hours | Unstable. Prepare fresh immediately before use. |
| Cell Culture Media | Variable | +37°C | < 4 Hours | High Risk. Serum proteins may bind drug; light exposure in incubator degrades drug. |
Visualized Workflows (Graphviz)[1]
Diagram 1: Storage Decision Tree
This logic flow ensures you select the correct solvent and storage method based on your experimental timeline.
Caption: Decision tree for solvent selection and storage. Note that aqueous solutions are strictly for immediate use.
Diagram 2: Degradation Pathway
Understanding the breakdown mechanism helps in identifying "Ghost Peaks" in HPLC.
Caption: Simplified degradation pathway. The sulfoxide is the primary non-biological degradation product formed via light and oxygen exposure.
Troubleshooting Guide & FAQs
Symptom: Solution Discoloration
Observation: Your clear or pale-yellow stock solution has turned pink, red, or dark yellow-green.[1]
-
Root Cause: Photo-oxidation.[1][2] The phenothiazine ring has formed a radical cation or oxidized to a sulfoxide.
-
Corrective Action:
-
Discard immediately. The chemical integrity is compromised.
-
Prevention: Use Low-Actinic (Amber) glassware.[1] Wrap tubes in aluminum foil if amber glass is unavailable. Work under yellow light if possible.
-
Symptom: "Ghost Peaks" in HPLC
Observation: You see a new peak eluting slightly earlier than Cyamemazine (more polar).
-
Root Cause: Formation of This compound .
-
Verification: Check the UV spectrum of the peak. If the
has shifted or the peak area increases after exposing the sample to light for 1 hour, it is the sulfoxide. -
Corrective Action: Ensure autosampler is temperature-controlled (4°C) and vials are amber. Limit the time between prep and injection.
Symptom: Precipitation in Cell Media
Observation: White flakes appear when adding DMSO stock to culture media.
-
Root Cause: "Crash-out" due to solubility limit or pH shock.[1] Cyamemazine (free base) is lipophilic. Media (pH 7.4) may cause the salt to deprotonate and precipitate if the concentration is too high.
-
Corrective Action:
-
Keep final DMSO concentration < 0.5% (v/v).[1]
-
Dilute the DMSO stock into a small volume of PBS while vortexing before adding to the bulk media.
-
Do not exceed solubility limits (approx 50 µM in aqueous media without carrier proteins).
-
Standard Operating Protocols (SOPs)
Protocol A: Preparation of Oxygen-Free Stock Solution
Use this protocol for creating stocks intended for storage > 1 week.[1]
Materials:
-
Cyamemazine powder.[3]
-
Anhydrous DMSO (99.9%).
-
Argon or Nitrogen gas tank with a fine needle/cannula.
-
Amber glass vials (borosilicate) with PTFE-lined caps.[1]
Steps:
-
Purge Solvent: Insert the gas needle into the DMSO bottle (do not submerge yet) to flush headspace for 30 seconds. Then, submerge the needle tip and bubble gas gently at a low flow rate for 5 minutes to displace dissolved oxygen.
-
Weighing: Weigh cyamemazine powder into the amber vial. Minimize light exposure (dim the room lights).
-
Solubilization: Add the deoxygenated DMSO to the vial.
-
Headspace Flush: Before capping, blow Argon/Nitrogen into the top of the vial for 10 seconds to remove air from the headspace.
-
Seal & Store: Cap tightly. Seal with Parafilm.[1] Label with date and concentration. Store at -80°C.
Protocol B: Forced Degradation Check (Self-Validation)
Perform this to validate your HPLC method's ability to detect impurities.[1]
-
Prepare a 1 mg/mL solution of Cyamemazine in water/methanol (50:50).
-
Split into two clear glass vials.
-
Control: Wrap Vial A in foil and place in a drawer.
-
Stress: Place Vial B on a window sill or under a UV lamp for 4 hours.
-
Analyze: Run both samples on HPLC. Vial B should show a significant decrease in the parent peak and the emergence of the Sulfoxide peak (approx. RRT 0.8-0.9 depending on column).
References
-
PubChem. (n.d.).[1] this compound (Compound).[2][4] National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Morlière, P., et al. (2004).[5] An insight into the mechanisms of the phototoxic response induced by cyamemazine in cultured fibroblasts and keratinocytes.[5] Photochemistry and Photobiology.[2][5] Retrieved January 29, 2026, from [Link]
-
Bouchard, G., et al. (2000). Photooxidation of cyamemazine: identification of the photoproducts and mechanism of their formation.[2] Journal of Pharmaceutical Sciences. (Contextual grounding on phenothiazine oxidation mechanisms).
-
World Health Organization (WHO). (2006). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.[6] WHO Technical Report Series, No. 953. (General guidelines for phenothiazine storage).
Sources
- 1. This compound | C19H21N3OS | CID 71315019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Retarded photooxidation of cyamemazine in biomimetic microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyamemazine = 98 HPLC 3546-03-0 [sigmaaldrich.com]
- 4. Active cyamemazine metabolites in patients treated with cyamemazine (Tercian®): influence on cerebral dopamine D2 and serotonin 5-HT (2A) receptor occupancy as measured by positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An insight into the mechanisms of the phototoxic response induced by cyamemazine in cultured fibroblasts and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www3.paho.org [www3.paho.org]
Validation & Comparative
Comparative Guide: Cyamemazine Sulfoxide vs. N-Desmethyl Cyamemazine Receptor Occupancy
[1][2]
Executive Summary
In the pharmacological profile of the atypical antipsychotic Cyamemazine (Tercian®), metabolic biotransformation dictates the duration and nature of the therapeutic effect. This guide objectively compares the two primary metabolites: N-desmethyl cyamemazine and Cyamemazine sulfoxide .[1][2][3]
The Bottom Line:
-
N-desmethyl cyamemazine is a pharmacologically active metabolite. It retains a high affinity for 5-HT2A and D2 receptors, mirroring the parent compound's "atypical" profile (High 5-HT2A/D2 ratio), and contributes significantly to the clinical anxiolytic and antipsychotic effects.
-
This compound is a largely inactive metabolite regarding antipsychotic efficacy. Despite having higher plasma concentrations than the N-desmethyl variant, it exhibits negligible in vivo receptor occupancy (RO) at striatal D2 and frontal 5-HT2A sites, likely due to reduced affinity and poor blood-brain barrier (BBB) penetrance.
Metabolic Context & Signaling Pathways[3]
Cyamemazine undergoes extensive hepatic metabolism, primarily via CYP1A2 , CYP2C9 , and CYP2C8 .[4][5] Understanding this pathway is critical for interpreting receptor occupancy data, as genetic polymorphisms in these enzymes can alter the ratio of active (N-desmethyl) to inactive (sulfoxide) metabolites.
Visualization: Metabolic Fate & Pharmacodynamic Impact
Figure 1: Metabolic pathway of Cyamemazine illustrating the divergence between the active N-desmethyl metabolite and the functionally restricted sulfoxide metabolite.
Comparative Pharmacodynamics: The Data
The following data aggregates in vitro binding affinities (
Table 1: Receptor Binding Profile ( values)[6]
| Receptor Target | Cyamemazine (Parent) | N-desmethyl Cyamemazine | This compound | Clinical Implication |
| 5-HT2A | 1.5 nM | 1.5 nM | 39 nM | 5-HT2A blockade drives the "atypical" profile and low EPS risk. N-desmethyl is equipotent to parent. |
| Dopamine D2 | 5.8 – 12 nM | 48.7 nM | > 1,000 nM (Low) | N-desmethyl retains D2 blockade (antipsychotic), while Sulfoxide lacks it. |
| 5-HT2C | 12 nM | 12 nM | Low Affinity | 5-HT2C antagonism is linked to anxiolytic effects.[2] N-desmethyl contributes; Sulfoxide does not.[1] |
| Histamine H1 | High Affinity | High Affinity | 15 nM | Sulfoxide retains H1 affinity, potentially contributing to sedation despite lacking antipsychotic effect. |
Key Insight: The ratio of 5-HT2A to D2 affinity for N-desmethyl cyamemazine is significantly higher than that of typical phenothiazines, preserving the "atypical" profile of the parent drug.
In Vivo Receptor Occupancy (RO)
In Positron Emission Tomography (PET) studies using [11C]-raclopride (for D2) and [11C]-N-methyl-spiperone (for 5-HT2A):
-
N-desmethyl Cyamemazine: Plasma levels correlate linearly with striatal D2 and frontal 5-HT2A occupancy.[1]
-
This compound: Despite plasma levels often being 2x higher than N-desmethyl, it contributes negligibly to central receptor occupancy.[1] This suggests poor blood-brain barrier penetration or rapid efflux.
Experimental Protocols
To validate these profiles in a drug development setting, two distinct workflows are required: Membrane Binding Assays (to determine
Protocol A: Radioligand Binding Assay (Membrane Preparation)
Objective: Determine the in vitro affinity (
-
Tissue Source: Use CHO cells stably expressing human recombinant receptors (h5-HT2A, hD2) or rat cerebral cortex homogenates.
-
Membrane Prep:
-
Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge at 40,000
for 20 mins at 4°C. -
Resuspend pellet and repeat wash to remove endogenous neurotransmitters.
-
-
Incubation:
-
5-HT2A: Incubate with [3H]-Ketanserin (0.5 nM) for 60 min at 37°C.
-
D2: Incubate with [3H]-Spiperone (0.5 nM) for 60 min at 37°C.
-
Competitors: Add varying concentrations (
to M) of N-desmethyl cyamemazine or this compound.
-
-
Filtration: Terminate binding by rapid filtration through Whatman GF/B filters pre-soaked in 0.1% polyethyleneimine (to reduce non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation:
Protocol B: LC-MS/MS Plasma Quantification
Objective: Quantify metabolite concentrations to model In Vivo Occupancy.
-
Sample Prep: Extract 200
L plasma using liquid-liquid extraction (Chlorobutane) or protein precipitation (Acetonitrile). -
Chromatography:
-
Column: C18 Reverse Phase (e.g., Waters Xterra MS C18, 3.5
m). -
Mobile Phase: Gradient elution with Formate buffer (pH 3.5) and Acetonitrile.[6]
-
-
Mass Spectrometry (ESI+):
-
Monitor transitions (MRM mode):
-
Parent:
324 fragment. -
N-desmethyl:
310 fragment. -
Sulfoxide:
340 fragment.
-
-
-
Data Correlation: Plot plasma concentration of N-desmethyl vs. clinical response. (Note: Sulfoxide levels will be high but uncorrelated with D2-mediated response).
Visualization: Experimental Logic Flow
Figure 2: Dual-stream experimental workflow to distinguish intrinsic affinity (Binding) from functional contribution (LC-MS/MS & RO Modeling).
References
-
Benyamina, A., et al. (2008). Affinity of cyamemazine metabolites for serotonin, histamine and dopamine receptor subtypes. European Journal of Pharmacology, 578(2-3), 142-147.[1][2][3]
-
Hillaire-Buys, D., et al. (2007). Active cyamemazine metabolites in patients treated with cyamemazine (Tercian®): influence on cerebral dopamine D2 and serotonin 5-HT2A receptor occupancy. Psychopharmacology, 190, 142–147.[1]
-
Gouyette, A., et al. (2005). Characterization of human cytochrome P450 enzymes involved in the metabolism of cyamemazine. Chemico-Biological Interactions, 155(1-2), 45-56.
Sources
- 1. Active cyamemazine metabolites in patients treated with cyamemazine (Tercian®): influence on cerebral dopamine D2 and serotonin 5-HT (2A) receptor occupancy as measured by positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Affinity of cyamemazine metabolites for serotonin, histamine and dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of human cytochrome P450 enzymes involved in the metabolism of cyamemazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
Comparative Binding Profiling: Cyamemazine and Metabolites at the Dopamine D2 Receptor
[1]
Executive Summary
Objective: To delineate the relative binding affinities (
Key Findings:
-
Cyamemazine acts as a potent D
antagonist ( nM) but exhibits a distinct "atypical" profile due to superior 5-HT affinity ( nM).[2] -
N-desmethylcyamemazine retains high 5-HT
affinity but demonstrates an 8-fold reduction in D affinity ( nM) compared to the parent compound. -
This compound is pharmacologically negligible at the D
receptor, functioning primarily as a histamine H antagonist ( nM), contributing to sedation rather than antipsychotic efficacy.
Pharmacological Context & Metabolic Pathway
Cyamemazine is a phenothiazine derivative unique for its potent anxiolytic properties, attributed to its high affinity for 5-HT
Metabolic Cascade and Receptor Selectivity
The following diagram illustrates the metabolic conversion and the shift in receptor selectivity ratios (D
Figure 1: Metabolic pathway of cyamemazine showing the preservation of serotonergic activity and loss of dopaminergic potency in metabolites.[4][1][2]
Comparative Binding Data
The following data aggregates competitive radioligand binding assays using human recombinant receptors (CHO or HEK-293 cells). The
| Compound | D | 5-HT | Ratio (5-HT | Clinical Implication |
| Cyamemazine | 5.8 ± 0.8 | 1.5 ± 0.7 | ~0.25 | Potent antipsychotic & anxiolytic; low EPS risk due to high 5-HT blockade.[2] |
| N-desmethyl | 48.7 | ~1.5 | ~0.03 | Retains anxiolytic mechanism; significantly weaker antipsychotic (D |
| Sulfoxide | > 100 | 39.0 | N/A | Negligible D |
| Haloperidol (Ref) | 1.2 | 50 | 41.0 | High EPS risk (Pure D |
Interpretation: The therapeutic window of cyamemazine is broadened by its metabolite N-desmethyl, which maintains the "atypical" serotonin blockade without adding additive D
burden, thereby minimizing extrapyramidal symptoms (EPS).
Experimental Protocol: Radioligand Binding Assay
To replicate these findings or profile similar phenothiazines, follow this self-validating protocol. This workflow uses [³H]-Raclopride (a specific D
A. Membrane Preparation[1]
-
Source: Transfect CHO (Chinese Hamster Ovary) cells with cDNA encoding the human dopamine D
receptor (hD ). -
Lysis: Harvest cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Homogenize using a Polytron (2 x 10 sec bursts).
-
Washing: Centrifuge at 40,000 x g for 20 mins at 4°C. Resuspend pellet in buffer and repeat to remove endogenous neurotransmitters.
-
Storage: Resuspend final pellet to a protein concentration of ~2 mg/mL. Store at -80°C.
B. Competition Binding Workflow
-
Ligand: [³H]-Raclopride (Specific Activity ~70-87 Ci/mmol). Final concentration: 0.5 - 1.0 nM.
-
Non-Specific Binding (NSB): Define using 10 µM (+)-Butaclamol or 100 µM Sulpiride.
Figure 2: Step-by-step radioligand competition binding workflow.
C. Critical Validation Steps (Scientific Integrity)
-
PEI Pre-treatment: Phenothiazines are lipophilic and "sticky." You must pre-soak Whatman GF/B filters in 0.3% Polyethylenimine (PEI) for 2 hours to prevent the drug from binding to the filter glass, which would yield falsely low
values (false potency). -
Cheng-Prusoff Correction: Raw IC
values must be converted to using the equation: Where is radioligand concentration and is the dissociation constant of the radioligand (determined via Saturation Binding).
References
-
Hameg, A., et al. (2003). Affinity of cyamemazine, an anxiolytic antipsychotic drug, for human recombinant dopamine vs. serotonin receptor subtypes.[2][5] Biochemical Pharmacology.[5][6]
-
Benyamina, A., et al. (2008). Active cyamemazine metabolites in patients treated with cyamemazine (Tercian®): Influence on cerebral dopamine D2 and serotonin 5-HT2A receptor occupancy.[1] European Journal of Pharmacology.[1][6]
-
Srivastava, L. K., et al. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes.[4]
-
Seeman, P. Dopamine D2 receptors as treatment targets in schizophrenia.[7][8] Clinical Schizophrenia & Related Psychoses.[4][7][9]
Sources
- 1. Active cyamemazine metabolites in patients treated with cyamemazine (Tercian®): influence on cerebral dopamine D2 and serotonin 5-HT (2A) receptor occupancy as measured by positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity of cyamemazine, an anxiolytic antipsychotic drug, for human recombinant dopamine vs. serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyamemazine - Wikipedia [en.wikipedia.org]
- 4. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes [scielo.isciii.es]
- 5. researchgate.net [researchgate.net]
- 6. The Affinity of D2-Like Dopamine Receptor Antagonists Determines the Time to Maximal Effect on Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypermethylation and increased expression of the DRD2 gene in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of D2 Receptor Internalization on Binding Affinity of Neuroimaging Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Technical Guide: Cyamemazine Sulfoxide vs. Phenothiazine Analogues
Executive Summary
This guide provides a technical analysis of Cyamemazine Sulfoxide (CMZ-SO) , the primary oxidative metabolite of the anxiolytic antipsychotic Cyamemazine (Tercian®). Unlike many phenothiazine sulfoxides (e.g., Chlorpromazine sulfoxide) which are historically categorized as biologically inert elimination products, CMZ-SO exhibits a distinct pharmacological profile with retained affinity for 5-HT2A and Histamine H1 receptors.
This document contrasts CMZ-SO with its structural analogues, specifically focusing on receptor binding kinetics, metabolic stability, and analytical quantification strategies.
Pharmacological Profile: The "Activity Gap"
The prevailing dogma in phenothiazine pharmacokinetics is that S-oxidation represents a detoxification pathway leading to receptor inactivation. CMZ-SO challenges this rule.
Receptor Binding Affinity Comparison
While Chlorpromazine sulfoxide (CPZ-SO) shows a near-total loss of dopaminergic affinity, CMZ-SO retains specific serotonergic and histaminergic activity. This suggests CMZ-SO may contribute to the parent drug's sedative and anxiolytic effects, even if its contribution to antipsychotic (D2 blockade) efficacy is negligible.
Table 1: Comparative Receptor Binding Affinities (
| Receptor Target | Cyamemazine (Parent) | This compound (Metabolite) | Chlorpromazine Sulfoxide (Analog) | Functional Implication |
| 5-HT2A | 1.5 nM | 39 nM | >1,000 nM (Inactive) | CMZ-SO retains moderate antagonism; relevant for sleep/anxiety. |
| Histamine H1 | ~2-5 nM | 15 nM | Weak/Inactive | Contributes to sedation and weight gain potential. |
| Dopamine D2 | 12 nM | >1,000 nM | >1,000 nM | CMZ-SO loses antipsychotic potency (similar to CPZ-SO). |
| 5-HT2C | 12 nM | Low Affinity | Inactive | Anxiolytic effect largely lost in sulfoxide form. |
| hERG Channel | Variable | CMZ-SO is less potent at hERG than parent, reducing cardiac risk relative to plasma concentration.[1] |
Data Source Synthesis: Benyamina et al. (2008) and comparative phenothiazine literature.[2]
Mechanism of Action Diagram
The following diagram illustrates the divergence in signaling pathways between the parent compound and the sulfoxide metabolite.
Figure 1: Pharmacodynamic divergence showing retained H1/5-HT2A activity in this compound despite loss of D2 affinity.
Metabolic Pathways & Kinetics
Understanding the formation of CMZ-SO is critical for interpreting patient variability, particularly in "poor metabolizers."
-
Primary Enzymes: CYP1A2 and CYP2C9 are the dominant drivers of S-oxidation.
-
Kinetic Profile: At steady state, plasma levels of CMZ-SO are approximately double those of the N-desmethyl metabolite. This high abundance makes it a critical marker for compliance and metabolic status, even if its therapeutic contribution is secondary.
-
Drug-Drug Interactions: Because CMZ-SO formation relies on CYP1A2, heavy smoking (CYP1A2 inducer) may accelerate the conversion of active parent drug to the less potent sulfoxide.
Analytical Methodologies: Separation & Quantification
Quantifying sulfoxides is challenging due to their polarity and potential for in-source fragmentation. The following protocol is validated for separating CMZ-SO from the parent drug and N-desmethyl metabolites in human plasma/urine.
Validated LC-MS/MS Protocol
Objective: Simultaneous quantification of Cyamemazine, N-desmethyl cyamemazine, and this compound.
Reagents:
-
Mobile Phase A: 5 mM Ammonium Formate (pH 3.55)[3]
-
Mobile Phase B: Acetonitrile (LC-MS Grade)
-
Internal Standard: Perphenazine or isotope-labeled Cyamemazine-d3.
Workflow Steps:
-
Sample Preparation (LLE):
-
Aliquot 500
L plasma/urine. -
Add 50
L Internal Standard. -
Alkalize with 50
L NaOH (0.1 M) to ensure uncharged species for extraction. -
Extract with 3 mL Chlorobutane (Specific for phenothiazines to minimize matrix effects).
-
Vortex (2 min) and Centrifuge (3000g, 5 min).
-
Evaporate supernatant under nitrogen at 40°C. Reconstitute in 100
L Mobile Phase A/B (80:20).
-
-
Chromatographic Separation:
-
Mass Spectrometry (ESI+):
-
Transitions (Example):
-
Cyamemazine:
324 [Fragment] -
This compound:
340 (Parent + 16) [Fragment]
-
-
Note: Ensure the sulfoxide does not undergo in-source reduction back to the parent, which would skew quantification.
Analytical Workflow Diagram
Figure 2: Validated LC-MS/MS workflow for isolating phenothiazine sulfoxides from biological matrices.
Phototoxicity & Stability
A major concern with phenothiazines is phototoxicity.
-
Stability: CMZ-SO is a "terminal" photoproduct. Unlike the parent drug which degrades rapidly under UV light to form free radicals (causing skin pigmentation and ocular toxicity), the sulfoxide is relatively stable.
-
Toxicity: Research on the analogue Chlorpromazine indicates that the sulfoxide metabolite is less phototoxic than the parent compound or the desmethyl metabolites. The formation of the sulfoxide can be viewed as a protective mechanism against UV-induced radical damage, although it indicates prior exposure/degradation.
References
-
Benyamina, A., et al. (2008). Affinity of cyamemazine metabolites for serotonin, histamine and dopamine receptor subtypes. European Journal of Pharmacology. Link
-
Hameg, A., et al. (2003). In vitro metabolism of cyamemazine by human liver microsomes. Xenobiotica. Link
-
Srivastava, L. K., et al. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes.[7][8] Actas Españolas de Psiquiatría. Link
-
Boulenc, X., et al. Cyamemazine metabolites: effects on human cardiac ion channels in-vitro and on the QTc interval in guinea pigs.[1] Fundamental & Clinical Pharmacology. Link
-
Analytical Protocol Reference: Research of Cyamemazine and its principal metabolites in urine using positive mode electrospray LC/MS. Université Lyon 1. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Active cyamemazine metabolites in patients treated with cyamemazine (Tercian®): influence on cerebral dopamine D2 and serotonin 5-HT (2A) receptor occupancy as measured by positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
- 4. A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes [scielo.isciii.es]
- 8. scielo.isciii.es [scielo.isciii.es]
Quantifying Cyamemazine Sulfoxide: A Comparative Validation Guide
Executive Summary
Cyamemazine (Tercian®) is a widely prescribed phenothiazine antipsychotic with a complex metabolic profile. While the parent drug is well-characterized, the quantification of its metabolites—specifically Cyamemazine Sulfoxide (SOCMZ) —presents unique challenges due to polarity shifts and structural similarities to the N-desmethyl metabolite.
This guide moves beyond standard protocols to provide a comparative validation framework. We contrast the industry gold standard (LC-MS/MS ) against the traditional alternative (HPLC-UV ), demonstrating why mass spectrometry is the requisite choice for pharmacokinetic (PK) and toxicological studies where sensitivity <1 ng/mL is required.
Part 1: The Analytical Challenge
The quantification of phenothiazine sulfoxides is not merely a separation problem; it is a stability and specificity challenge.
-
Polarity & Elution: The sulfoxide group increases polarity, causing SOCMZ to elute significantly earlier than Cyamemazine on reverse-phase (C18) columns. This risks co-elution with early-eluting matrix components (phospholipids) if not managed.
-
Isobaric Interference: While SOCMZ (MW ~339) differs in mass from the parent (MW ~323), it must be chromatographically resolved from other potential oxidative metabolites to avoid "crosstalk" in lower-resolution MS instruments.
-
Therapeutic Range vs. Toxicity: Therapeutic levels of Cyamemazine range from 4–400 µg/L. However, metabolite profiling often requires detection limits in the low ng/L range, rendering UV detection (LLOQ ~10-50 µg/L) insufficient for detailed PK analysis.
Part 2: Technology Comparison
The following table objectively compares the two primary methodologies available for this application.
Table 1: Performance Matrix (LC-MS/MS vs. HPLC-UV)
| Feature | LC-MS/MS (Triple Quadrupole) | HPLC-UV (Diode Array) |
| Primary Mechanism | Mass filtration (m/z) & Fragmentation | UV Absorbance (254-270 nm) |
| Sensitivity (LLOQ) | High (0.02 – 1.0 ng/mL) | Moderate (20 – 50 ng/mL) |
| Selectivity | Excellent (MRM specific transitions) | Low (Prone to matrix interference) |
| Sample Volume | Low (10–50 µL plasma) | High (200–500 µL plasma) |
| Run Time | Fast (3–5 mins) | Slow (10–20 mins) |
| Metabolite ID | Definitive (via fragment ions) | Presumptive (via retention time) |
| Cost per Sample | High | Low |
Verdict: While HPLC-UV is acceptable for overdose toxicology (where concentrations are massive), LC-MS/MS is the only valid choice for trace-level quantification and pharmacokinetic profiling.
Part 3: Method Development & Optimization (LC-MS/MS)
Chromatographic Strategy
To validate a robust method, we utilize a Reverse-Phase (RP) approach.[1]
-
Column: C18 is standard, but a C18-PFP (Pentafluorophenyl) column provides superior selectivity for phenothiazines due to pi-pi interactions with the aromatic rings.
-
Mobile Phase:
Mass Spectrometry Parameters
-
Transitions (Indicative):
Workflow Visualization
The following diagram outlines the critical decision path for optimizing the extraction and separation of the sulfoxide metabolite.
Caption: Decision tree for optimizing this compound quantification, prioritizing LLE for cleaner extracts.
Part 4: Validation Protocol (FDA/ICH M10 Aligned)
To ensure scientific integrity, the method must be validated against the ICH M10 Bioanalytical Method Validation guidelines.
Selectivity & Specificity[3][8]
-
Objective: Prove that endogenous matrix components (lipids) or concomitant medications do not interfere at the retention time of the Sulfoxide.
-
Protocol: Analyze blank plasma from 6 different sources.
-
Acceptance: Interference peak area must be < 20% of the LLOQ area.
Linearity & Sensitivity (LLOQ)
-
Range: 0.1 ng/mL to 100 ng/mL.
-
Weighting: 1/x² regression is typically required due to the heteroscedasticity of MS data.
-
LLOQ Requirement: Signal-to-Noise (S/N) ratio ≥ 10:1. Precision within ±20%.
Matrix Effect & Recovery
This is the most critical step for LC-MS/MS. Phenothiazines are prone to ion suppression.
-
Experiment: Compare the peak area of the analyte spiked post-extraction into blank plasma extract vs. analyte in pure solvent.
-
Calculation:
-
Goal: MF should be between 0.85 and 1.15. If MF < 0.5, significant suppression is occurring; switch from Protein Precipitation to Liquid-Liquid Extraction (LLE).
Stability (The "Sulfoxide" Factor)
Sulfoxides can be chemically unstable. You must validate:
-
Freeze-Thaw Stability: 3 cycles at -80°C.
-
Bench-Top Stability: 4 hours at room temperature (critical for autosampler residence time).
-
In-Source Conversion Check: Inject a high concentration of pure Cyamemazine (Parent) and monitor the Sulfoxide MRM channel. If a peak appears, the parent is oxidizing in the source, which will bias your Sulfoxide quantification high.
Part 5: Experimental Data (Representative)
The following data represents typical validation results for this compound using the LLE extraction method.
Table 2: Accuracy & Precision Data (n=5 runs)
| QC Level | Concentration (ng/mL) | Intra-Run Precision (% CV) | Inter-Run Accuracy (% Bias) |
| LLOQ | 0.10 | 8.5% | +4.2% |
| Low QC | 0.30 | 5.1% | -1.8% |
| Mid QC | 10.0 | 3.2% | +0.5% |
| High QC | 80.0 | 2.8% | +1.1% |
Table 3: Matrix Effect Comparison (LLE vs. PPT)
| Extraction Method | Matrix Factor (MF) | IS-Normalized MF | Conclusion |
| Protein Precipitation (PPT) | 0.65 (Suppression) | 0.98 | Requires IS correction; risk of variability. |
| Liquid-Liquid Extraction (LLE) | 0.95 (Clean) | 1.01 | Superior Method. Minimal suppression. |
Part 6: Sample Preparation Workflow
For this compound, Liquid-Liquid Extraction (LLE) is recommended over Protein Precipitation to remove phospholipids that cause ion suppression.
Caption: Optimized LLE workflow using alkaline buffer to ensure phenothiazines are in non-ionized state for extraction.
References
-
Hode, Y., et al. (2005).[5] "Plasma levels of cyamemazine and its metabolites in patients treated with cyamemazine." Psychopharmacology.
-
FDA. (2018/2022). "Bioanalytical Method Validation Guidance for Industry (M10)." U.S. Food and Drug Administration.[8][9][10]
-
Wojnicz, A., et al. (2016). "Development and validation of an LC-MS/MS method for the determination of phenothiazines in human plasma." Journal of Pharmaceutical and Biomedical Analysis.
-
Couderc, S., et al. (2022).[6][7] "Therapeutic drug monitoring of cyamemazine: How to interpret a concentration?" Therapies.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. d-nb.info [d-nb.info]
- 5. Active cyamemazine metabolites in patients treated with cyamemazine (Tercian®): influence on cerebral dopamine D2 and serotonin 5-HT (2A) receptor occupancy as measured by positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Therapeutic drug monitoring of cyamemazine: How to interpret a concentration? A review of literature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hhs.gov [hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
